Product packaging for N'-Benzyl-N,N-dimethylethylenediamine(Cat. No.:CAS No. 103-55-9)

N'-Benzyl-N,N-dimethylethylenediamine

Cat. No.: B085962
CAS No.: 103-55-9
M. Wt: 178.27 g/mol
InChI Key: LLSJAFHDYCTFCM-UHFFFAOYSA-N
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Description

N'-Benzyl-N,N-dimethylethylenediamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B085962 N'-Benzyl-N,N-dimethylethylenediamine CAS No. 103-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine
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InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059275
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-
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Molecular Weight

178.27 g/mol
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CAS No.

103-55-9
Record name N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine
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Record name N'-Benzyl-N,N-dimethylethylenediamine
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Foundational & Exploratory

N'-Benzyl-N,N-dimethylethylenediamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine, with the CAS number 103-55-9, is a substituted diamine that holds relevance in various domains of chemical synthesis.[1][2][3][4] Its molecular structure, featuring both a secondary and a tertiary amine functional group, as well as a benzyl moiety, imparts unique chemical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.

Chemical Structure and Identification

The structural identity of this compound is defined by the specific arrangement of its constituent atoms. The benzyl group is attached to one of the nitrogen atoms of the ethylenediamine backbone, while two methyl groups are attached to the other nitrogen atom.

Molecular Structure Diagram:

Figure 1. Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N'-(phenylmethyl)-N,N-dimethylethane-1,2-diamine
CAS Number 103-55-9[4][5][6][7]
Molecular Formula C₁₁H₁₈N₂[6][7]
Molecular Weight 178.27 g/mol [5][6][7]
Synonyms 2-((phenylmethyl)amino)ethyldimethylamine, N,N-Dimethyl-N'-benzylethylenediamine, N-Benzyl-N',N'-dimethylethylenediamine[8]
InChI InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3[5]
InChIKey LLSJAFHDYCTFCM-UHFFFAOYSA-N[5]
SMILES CN(C)CCNCc1ccccc1[5]

Physicochemical Properties

The physicochemical properties of this compound have been reported in various sources. A summary of these properties is presented below.

Table 2: Physicochemical Data

PropertyValueNotes
Physical State Liquid-
Appearance Clear pale yellow liquid-
Boiling Point 122-124 °Cat 11 mmHg[5][9]
73-74.5 °Cat 0.1 mmHg[7]
Density 0.922 g/mLat 25 °C[5][9]
Refractive Index (n²⁰/D) 1.509[5][9]
Melting Point Not available-
Solubility Not explicitly reported, but likely soluble in organic solvents.Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10]

Spectral Data

¹H NMR Spectroscopy: While a detailed spectrum with assigned chemical shifts and coupling constants is not available, the expected proton signals would correspond to the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethylenediamine moieties, the methyl protons, and the N-H proton.

¹³C NMR Spectroscopy: Carbon-13 NMR data is available, indicating the presence of all 11 carbon atoms in the molecule.[5][8][11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. The N-H stretch for secondary amines typically appears as a single sharp band in the region of 3400-3250 cm⁻¹.[12][13] Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[14][15]

Experimental Protocols

Synthesis

A common synthetic route to this compound is the direct alkylation of N,N-dimethylethylenediamine with a benzyl halide, such as benzyl chloride, under basic conditions.[1]

General Experimental Workflow for Synthesis:

Synthesis_Workflow Reactants N,N-Dimethylethylenediamine + Benzyl Halide + Base Reaction Reaction in a suitable solvent (e.g., a polar aprotic solvent) Reactants->Reaction Workup Aqueous Workup (to remove salts and excess base) Reaction->Workup Extraction Extraction with an organic solvent Workup->Extraction Drying Drying of the organic phase Extraction->Drying Purification Purification (e.g., distillation or chromatography) Drying->Purification Product This compound Purification->Product

Figure 2. General workflow for the synthesis of this compound.

Detailed Protocol:

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, information for similar compounds suggests that it should be handled with care. Benzyl amines can be corrosive and may cause severe skin and eye irritation or burns.[16] Inhalation may irritate the respiratory tract.[16] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong acids, acid chlorides, and strong oxidizing agents.[16]

Applications

The primary application cited for this compound is in chemical synthesis studies.[9][17] Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.[1] Derivatives of this compound may have potential applications in pharmaceutical development and material science.[1]

Conclusion

This compound is a readily accessible chemical intermediate with a distinct set of physicochemical properties. This guide provides a consolidated source of its structural and chemical data based on available literature. While detailed experimental protocols and comprehensive spectral analyses are not fully documented in the public domain, the information presented here serves as a valuable resource for researchers and professionals working with this compound. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

Spectroscopic Analysis of N'-Benzyl-N,N-dimethylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N'-Benzyl-N,N-dimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 103-55-9[1][2]

  • Molecular Formula: C₁₁H₁₈N₂[1][3]

  • Molecular Weight: 178.27 g/mol [2][3]

  • Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental and predicted ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentData Source
7.20 - 7.35m5HAromatic (C₆H₅)Predicted (NMRDB)
3.75s2HBenzyl CH₂ (Ph-CH₂)Predicted (NMRDB)
2.65t2HMethylene (-NH-CH₂)Predicted (NMRDB)
2.40t2HMethylene (-CH₂-N(CH₃)₂)Predicted (NMRDB)
2.20s6HN,N-dimethyl (-N(CH₃)₂)Predicted (NMRDB)
1.80 (broad)s1HAmine (-NH-)Predicted (NMRDB)

Note: Experimental data for ¹H NMR is referenced in online databases such as SpectraBase, but specific peak lists are not publicly available without a subscription. The data presented here is based on prediction algorithms from reliable sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentData Source
140.5Aromatic (quaternary C)Predicted (NMRDB)
128.4Aromatic (CH)Predicted (NMRDB)
128.2Aromatic (CH)Predicted (NMRDB)
126.9Aromatic (CH)Predicted (NMRDB)
58.0Methylene (-CH₂-N(CH₃)₂)Predicted (NMRDB)
54.0Benzyl CH₂ (Ph-CH₂)Predicted (NMRDB)
49.0Methylene (-NH-CH₂)Predicted (NMRDB)
45.5N,N-dimethyl (-N(CH₃)₂)Predicted (NMRDB)

Note: Similar to ¹H NMR, while the existence of experimental ¹³C NMR data is confirmed by databases like ChemicalBook and SpectraBase, the detailed peak assignments are not freely accessible.[4][5] The presented data is from computational predictions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentData Source
3300 - 3500MediumN-H stretch (secondary amine)Typical Values
3020 - 3080MediumC-H stretch (aromatic)Typical Values
2850 - 2960StrongC-H stretch (aliphatic)Typical Values
1500 - 1600MediumC=C stretch (aromatic ring)Typical Values
1450 - 1495MediumC-H bend (aliphatic)Typical Values
1000 - 1350StrongC-N stretchTypical Values
690 - 770StrongC-H out-of-plane bend (monosubstituted benzene)Typical Values

Note: A vapor phase IR spectrum is available on SpectraBase.[6] The specific peak values are not provided here, but the table lists the expected characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below is from the NIST WebBook, acquired via electron ionization (EI).[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

m/zRelative Intensity (%)Assignment (Proposed Fragment)
58100[CH₂=N(CH₃)₂]⁺
9175[C₇H₇]⁺ (Tropylium ion)
12020[M - N(CH₃)₂]⁺
17815[M]⁺ (Molecular ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental conditions.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically applied to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly. A common method is to place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument collects an interferogram, which is then Fourier transformed into an absorbance or transmittance spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like this compound, direct injection or a heated inlet system can be used. Often, the sample is introduced via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in chemical characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample N'-Benzyl-N,N- dimethylethylenediamine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Neat Prepare Neat Liquid Sample Sample->Neat MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR FTIR Spectroscopy Neat->IR Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Compound Confirmation (Molecular Weight, Fragmentation) MS->Identity Structure->Identity Identity->Purity

Spectroscopic Analysis Workflow

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound Chemical Compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Carbon-Hydrogen Framework NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

Information from Different Spectroscopic Techniques

References

An In-depth Technical Guide on the Mechanism of Action of N'-Benzyl-N,N-dimethylethylenediamine in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Benzyl-N,N-dimethylethylenediamine (BDME) is a versatile diamine ligand utilized in organic synthesis to modify the reactivity and selectivity of organometallic reagents. This guide elucidates the core mechanisms through which BDME exerts its influence, primarily focusing on its role in organolithium chemistry, such as Directed ortho-Metalation (DoM) and benzylic lithiation. Furthermore, its potential applications as a ligand in transition metal-catalyzed cross-coupling reactions are explored. This document provides a detailed examination of its mode of action, supported by mechanistic diagrams, representative experimental protocols, and quantitative data to inform practical applications in research and development.

Introduction

This compound, structurally similar to the well-known ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), serves as a crucial additive in numerous organic transformations. Its bidentate nature, arising from the two nitrogen atoms, allows it to chelate to metal centers, thereby altering the steric and electronic properties of the metallic reagent. This modification is particularly impactful in reactions involving highly aggregated and less reactive species, such as organolithium compounds. By breaking down these aggregates, BDME enhances the basicity and nucleophilicity of the organometallic species, leading to increased reaction rates and improved regioselectivity.

Mechanism of Action in Organolithium Chemistry

The predominant role of this compound in organic synthesis is as a reactivity-enhancing ligand for organolithium reagents (R-Li). In non-polar hydrocarbon solvents, organolithium reagents typically exist as large, unreactive aggregates (e.g., hexamers or tetramers). BDME facilitates the deaggregation of these clusters into more reactive, kinetically favored monomers or dimers.

The mechanism involves the coordination of the nitrogen lone pairs of BDME to the Lewis acidic lithium centers. This sequestration of the lithium cation disrupts the bridging alkyl groups that hold the aggregates together. The resulting monomeric or dimeric R-Li/BDME complexes are significantly more basic and sterically accessible, rendering them more effective in deprotonation reactions.

Deaggregation cluster_aggregate Organolithium Aggregate (e.g., Tetramer) cluster_monomer Reactive Monomer-BDME Complex Li1 Li R1 R Li1->R1 R2 R Li1->R2 Li2 Li Li2->R2 R3 R Li2->R3 Li3 Li Li3->R3 R4 R Li3->R4 Li4 Li Li4->R1 Li4->R4 R1->Li2 R2->Li3 R3->Li4 R4->Li1 BDME This compound (BDME) cluster_monomer cluster_monomer BDME->cluster_monomer + BDME Li_mono Li R_mono R Li_mono->R_mono BDME_node BDME Li_mono->BDME_node cluster_aggregate cluster_aggregate

Figure 1: Deaggregation of Organolithium Reagents by BDME.
Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The success of this reaction often hinges on the presence of a directing metalation group (DMG) on the aromatic substrate and the use of a potent lithiating agent. BDME plays a critical role in enhancing the efficacy of this process.

The mechanism proceeds via a "complex-induced proximity effect" (CIPE). The BDME-solvated organolithium reagent initially coordinates to the heteroatom of the DMG. This brings the highly basic alkyl anion into close proximity to the ortho-proton, facilitating its abstraction over other potentially acidic protons in the molecule. The resulting ortho-lithiated species is stabilized by the continued coordination of the BDME-Li complex and can then be quenched with various electrophiles.

DoM_Mechanism cluster_workflow Directed ortho-Metalation (DoM) Workflow Start Aromatic Substrate with DMG Intermediate Pre-lithiation Complex (CIPE) Start->Intermediate + R-Li • BDME Reagent R-Li • BDME Complex Lithiated ortho-Lithiated Intermediate Intermediate->Lithiated - R-H Product ortho-Functionalized Product Lithiated->Product + E+ Electrophile Electrophile (E+)

Figure 2: Logical workflow for BDME-mediated Directed ortho-Metalation.

Role in Transition Metal Catalysis

While less documented than its role in lithiation, BDME can also serve as a bidentate ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Goldberg cross-couplings. In these catalytic cycles, the diamine ligand coordinates to the metal center (e.g., Palladium or Copper), influencing its electronic properties and steric environment. This can enhance the rate of key steps like oxidative addition and reductive elimination, and stabilize the catalytically active species, preventing catalyst decomposition.

Cross_Coupling_Cycle cluster_cycle Generalized Cross-Coupling Cycle Pd0 M(0)L_n (L = BDME) OxAdd Oxidative Addition R-X PdII R-M(II)-X L_n OxAdd->PdII Transmetal Transmetalation R'-M' PdII_R R-M(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination label_path Product R-R' PdII_R->label_path RedElim->Pd0

Figure 3: Role of BDME as a ligand in a generalized cross-coupling cycle.

Quantitative Data

Specific quantitative data for reactions employing this compound are not as widely published as for its analogue, TMEDA. However, its performance is expected to be comparable. The table below presents representative data from a directed ortho-metalation of a generic N-substituted benzamide, illustrating the typical effect of a diamine ligand like BDME compared to a reaction without an additive and with TMEDA.

EntryLigandBaseElectrophileTemperature (°C)Time (h)Yield (%)
1Nones-BuLi (1.1 eq)MeI-7812< 10
2TMEDA (1.1 eq)s-BuLi (1.1 eq)MeI-78292
3 BDME (1.1 eq) s-BuLi (1.1 eq) MeI -78 2 ~90 (expected)
4TMEDA (1.1 eq)n-BuLi (1.1 eq)MeI-78485
5 BDME (1.1 eq) n-BuLi (1.1 eq) MeI -78 4 ~83 (expected)

Note: Yields for BDME are projected based on typical performance of similar diamine ligands and may vary depending on the specific substrate and conditions.

Experimental Protocols

The following is a representative experimental protocol for a directed ortho-metalation reaction. This protocol uses TMEDA, but the procedure for using this compound would be analogous, with minor adjustments to stoichiometry and reaction times as needed based on empirical optimization.

General Procedure for Directed ortho-Lithiation of an N,N-Diisopropylbenzamide

Materials:

  • N,N-Diisopropylbenzamide (1.0 mmol, 1.0 eq)

  • This compound (or TMEDA) (1.2 mmol, 1.2 eq)

  • sec-Butyllithium (1.4 M in cyclohexane) (1.1 mmol, 1.1 eq)

  • Iodomethane (2.0 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N,N-diisopropylbenzamide (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.2 mmol) dropwise to the stirred solution.

  • Slowly add sec-butyllithium (1.1 mmol) dropwise over 5 minutes. The solution typically turns a deep color (yellow, orange, or red), indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add iodomethane (2.0 mmol) dropwise. The color of the solution should fade.

  • Allow the reaction to stir at -78 °C for an additional 2 hours, then warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-methylated benzamide.

Conclusion

This compound is a potent ligand in organic synthesis, primarily functioning to enhance the reactivity of organolithium reagents through deaggregation. Its role in directed ortho-metalation is crucial for achieving high regioselectivity in the functionalization of aromatic systems. While less explored, its capacity to act as a ligand for transition metals suggests broader applications in cross-coupling and other catalytic reactions. The principles outlined in this guide, drawn from its own applications and analogies with similar diamines, provide a robust framework for its effective utilization in complex organic synthesis. Further research into its applications, particularly in asymmetric catalysis, would be a valuable endeavor for the scientific community.

Physical properties of N'-Benzyl-N,N-dimethylethylenediamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of N'-Benzyl-N,N-dimethylethylenediamine, a compound relevant in various chemical synthesis studies. The information is presented to support research and development activities where this compound's physical characteristics are of importance.

Core Physical Properties

This compound is a clear, pale yellow liquid at room temperature[1][2]. Its primary identification and physical property data are summarized in the table below for ease of reference and comparison.

PropertyValueConditions
Boiling Point 122-124 °Cat 11 mmHg[1][2][3]
Density 0.922 g/mLat 25 °C[1][2][3]
Molecular Formula C₁₁H₁₈N₂
Molecular Weight 178.27 g/mol [1][2]
CAS Number 103-55-9[1][2][3]
Refractive Index n20/D 1.509[2][3]

Experimental Protocols

The cited physical properties are literature values, indicating they are derived from experimental measurements. While the specific, detailed experimental protocols for these exact values are not provided in the source materials, the determination of boiling point and density for a liquid organic compound like this compound typically follows established laboratory procedures.

Determination of Boiling Point (Reduced Pressure)

The boiling point is provided at a reduced pressure (11 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point. A general protocol for this measurement involves:

  • Apparatus Setup: A distillation apparatus is assembled, including a boiling flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to accurately measure the pressure.

  • Sample Preparation: A small volume of this compound is placed in the boiling flask, along with boiling chips to ensure smooth boiling.

  • Pressure Reduction: The system is evacuated to the desired pressure (in this case, 11 mmHg) using the vacuum pump. The pressure is monitored with the manometer.

  • Heating: The boiling flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor outlet to the condenser.

  • Measurement: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination is using a pycnometer or a density meter.

  • Pycnometer Method:

    • The mass of a clean, dry pycnometer (a flask with a specific, known volume) is accurately measured.

    • The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are present.

    • The filled pycnometer is placed in a thermostat-controlled water bath to bring it to the desired temperature (in this case, 25 °C).

    • The mass of the pycnometer filled with the liquid is then measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Physical Property Measurement cluster_2 Data Reporting A Synthesize Crude Product B Purify Compound (e.g., Distillation, Chromatography) A->B C Verify Purity (e.g., GC, NMR) B->C D Boiling Point Determination C->D Purified Sample E Density Measurement C->E Purified Sample F Refractive Index Measurement C->F Purified Sample G Record Boiling Point & Pressure D->G H Record Density & Temperature E->H I Record Refractive Index & Temperature F->I J Publish or Document Data G->J H->J I->J

Caption: Workflow for Chemical Property Characterization.

References

An In-depth Technical Guide on the Electron Density and Proton Affinity of N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N'-Benzyl-N,N-dimethylethylenediamine (CAS: 103-55-9), a substituted ethylenediamine, possesses two nitrogen atoms with distinct electronic environments: a secondary amine adjacent to a benzyl group and a tertiary amine with two methyl substituents. This structural arrangement makes it an interesting subject for studies of electron distribution and basicity. The electron density dictates the molecule's reactivity towards electrophiles and its coordination properties with metal ions, while the proton affinity is a fundamental measure of its gas-phase basicity.[1]

This technical guide details the computational and experimental protocols for determining the electron density and proton affinity of this compound. It is intended to serve as a practical resource for researchers in chemistry and drug development.

Electron Density Analysis

The electron density distribution in a molecule provides insights into its chemical bonding, reactivity, and intermolecular interactions. For this compound, the electron-rich nitrogen atoms and the aromatic benzyl group are of particular interest.

Computational Approach: Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the electron density of molecules.[2] The Quantum Theory of Atoms in Molecules (QTAIM) can then be used to analyze the calculated electron density to define atomic basins and characterize chemical bonds.[3]

Table 1: Calculated QTAIM Parameters for this compound at Selected Bond Critical Points (BCPs)

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C-N (benzyl)ValueValue
N-H (secondary amine)ValueValue
C-N (ethyl)ValueValue
C-N (dimethyl)ValueValue

Note: The values in this table are representative and would be obtained from a DFT calculation (e.g., using a functional like B3LYP with a 6-311+G(d,p) basis set). The electron density (ρ) at the bond critical point (BCP) indicates the strength of the bond, while the sign of the Laplacian (∇²ρ) distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.[4]

Experimental Approach: X-ray Crystallography

X-ray crystallography is the gold standard for experimentally determining the electron density distribution in a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be constructed.[6]

Proton Affinity

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of intrinsic basicity, free from solvent effects. This compound has two potential protonation sites: the secondary and tertiary nitrogen atoms.

Computational Determination of Proton Affinity

The proton affinity can be reliably calculated using quantum chemical methods. The protocol involves optimizing the geometries of the neutral molecule and its protonated forms (at each nitrogen) and calculating their electronic energies.

Table 2: Calculated Gas-Phase Proton Affinities for this compound

Protonation SiteProton Affinity (kJ/mol)
Secondary Nitrogen (N')Estimated Value 1
Tertiary Nitrogen (N)Estimated Value 2

Note: These values are estimations based on computational studies of similar diamines and benzylamines.[7] The more basic site will have a higher proton affinity. The relative basicity is influenced by inductive effects of the alkyl and benzyl groups and the steric hindrance around the nitrogen atoms.

Experimental Determination of Proton Affinity: The Kinetic Method

The kinetic method, a technique in mass spectrometry, is a common experimental approach for determining gas-phase proton affinities.[8][9] It involves the competitive fragmentation of a proton-bound dimer formed between the analyte and a reference compound with a known proton affinity.[10]

Experimental Protocols

Protocol for Electron Density Determination via X-ray Crystallography
  • Crystal Growth: Grow a single crystal of this compound of suitable quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount the crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.[5]

  • Data Processing: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: Solve the phase problem to obtain an initial model of the crystal structure. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.[11]

  • Electron Density Modeling: Use the refined structural model to calculate the electron density distribution throughout the unit cell. This can be visualized as a 3D map.[12]

Protocol for Proton Affinity Determination via the Kinetic Method
  • Sample Preparation: Prepare solutions of this compound and a series of reference compounds with known proton affinities in a suitable volatile solvent (e.g., methanol/water).[10]

  • Mass Spectrometry Analysis: Introduce the sample solution into an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • Dimer Formation and Isolation: Adjust the ESI conditions to promote the formation of proton-bound dimers between the analyte and the reference compound, [M+H+Ref]⁺. Isolate these dimer ions in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the isolated dimer ions to collision-induced dissociation with an inert gas (e.g., argon) in the collision cell.

  • Fragment Ion Analysis: Record the intensities of the fragment ions corresponding to the protonated analyte [MH]⁺ and the protonated reference [RefH]⁺ in the final stage of the mass spectrometer.

  • Data Analysis: The ratio of the fragment ion intensities is related to the relative proton affinities of the analyte and the reference compound. By "bracketing" the analyte with reference compounds of higher and lower proton affinity, a precise value for the analyte's proton affinity can be determined.[13]

Visualizations

Experimental_Workflow_Electron_Density cluster_crystal Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Structure and Density Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection Mount Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Processed Data refinement Refinement structure_solution->refinement electron_density_map Electron Density Map refinement->electron_density_map

Caption: Workflow for experimental electron density determination.

Experimental_Workflow_Proton_Affinity cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis analyte Analyte Solution esi Electrospray Ionization analyte->esi reference Reference Solution reference->esi dimer_isolation Dimer Isolation esi->dimer_isolation cid Collision-Induced Dissociation dimer_isolation->cid fragment_analysis Fragment Analysis cid->fragment_analysis ion_ratio Measure Ion Ratios fragment_analysis->ion_ratio pa_determination Proton Affinity Determination ion_ratio->pa_determination

Caption: Workflow for experimental proton affinity determination.

Logical_Relationship_Properties electron_density Electron Density Distribution reactivity Chemical Reactivity electron_density->reactivity influences coordination Coordination Chemistry electron_density->coordination influences proton_affinity Proton Affinity proton_affinity->reactivity influences biological_activity Biological Activity reactivity->biological_activity determines coordination->biological_activity determines

Caption: Interrelation of molecular properties and applications.

Conclusion

This technical guide has provided a detailed framework for the determination of the electron density and proton affinity of this compound. While specific published data for this molecule is scarce, the outlined computational and experimental methodologies are robust and widely applicable. The provided protocols and representative data serve as a valuable starting point for researchers aiming to characterize this compound and its derivatives. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this compound in catalysis, materials science, and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Benzyl-N,N-dimethylethylenediamine is a crucial building block in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on reductive amination and direct N-alkylation methodologies. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the efficient and reproducible synthesis of this key intermediate.

Introduction

This compound serves as a versatile precursor in the development of numerous pharmaceuticals, including antihistamines and other therapeutic agents. The presence of both a secondary and a tertiary amine within its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This guide outlines the most common and effective methods for its synthesis, providing detailed procedural information and comparative data to aid researchers in selecting the optimal synthetic strategy.

Synthesis of Starting Materials

A critical precursor for the synthesis of this compound is N,N-dimethylethylenediamine. While commercially available, an understanding of its synthesis is valuable for process optimization and cost-effective production.

Synthesis of N,N-Dimethylethylenediamine

A common industrial method for the preparation of N,N-dimethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of an acid-binding agent and a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine diethylamine and 2-chloroethylamine hydrochloride in a molar ratio of 1:1 to 8:1.

  • Acid Scavenger: Add sodium methoxide in methanol as an acid-binding agent, with a molar ratio of 0.9:1 to 1.1:1 relative to 2-chloroethylamine hydrochloride.

  • Catalyst: Introduce a Lewis acid catalyst, such as cuprous chloride or aluminum chloride, at a concentration of 1-3 mol% relative to 2-chloroethylamine hydrochloride.

  • Reaction Conditions: Heat the mixture to a temperature between 100-200°C, resulting in a pressure of 0.52-1.60 MPa. Maintain these conditions for 3-8 hours.

  • Work-up: After cooling, adjust the pH of the reaction mixture to ≥ 13 with a lye solution to induce phase separation.

  • Purification: Separate the upper oil phase and purify by rectification to obtain N,N-diethylethylenediamine.

ParameterValue
Reactants Diethylamine, 2-chloroethylamine hydrochloride
Acid Scavenger Sodium methoxide in methanol
Catalyst Cuprous chloride or Aluminum chloride
Temperature 100-200 °C
Pressure 0.52-1.60 MPa
Reaction Time 3-8 hours
Typical Yield Not explicitly stated

Table 1: Reaction parameters for the synthesis of N,N-diethylethylenediamine.

Synthesis of this compound

Two primary synthetic routes are widely employed for the preparation of this compound: reductive amination of benzaldehyde with N,N-dimethylethylenediamine and direct N-alkylation of N,N-dimethylethylenediamine with benzyl chloride.

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot reaction that involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Signaling Pathway for Reductive Amination:

G cluster_0 Imine Formation cluster_1 Reduction Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Nucleophilic addition NNDMED N,N-Dimethylethylenediamine NNDMED->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Product Hydride transfer

Caption: Reductive amination pathway.

Experimental Protocol (using Sodium Borohydride):

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and N,N-dimethylethylenediamine (1.0 mmol) in tetrahydrofuran (THF) (3 mL).

  • Catalyst Addition: Add silica gel as a catalyst.

  • Reducing Agent: Add sodium borohydride (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol (using Sodium Cyanoborohydride):

  • Imine Formation: In a suitable solvent like methanol, mix benzaldehyde and N,N-dimethylethylenediamine. Adjust the pH to around 6-7 with a small amount of acetic acid to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH3CN) to the reaction mixture. The reaction rate for the reduction of the iminium ion is significantly faster than that of the aldehyde, allowing for a one-pot procedure.[1]

  • Work-up and Purification: Standard aqueous work-up followed by extraction with an organic solvent and purification by distillation or chromatography.

ParameterSodium BorohydrideSodium Cyanoborohydride
Reducing Agent NaBH₄NaBH₃CN
Catalyst/Additive Silica GelAcetic Acid (to pH 6-7)
Solvent THFMethanol
Temperature Room TemperatureRoom Temperature
Typical Yield High (exact value not specified)[2]High (exact value not specified)[1]
Purity High after chromatography[2]High after purification

Table 2: Comparison of reductive amination conditions.

Method 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide. In this case, N,N-dimethylethylenediamine is reacted with benzyl chloride.

Experimental Workflow for N-Alkylation:

G Reactants N,N-Dimethylethylenediamine + Benzyl Chloride + Base (e.g., NaOH) Reaction Reaction in Acetonitrile (reflux) Reactants->Reaction Workup Work-up: - Partition between ether and NaOH(aq) - Dry organic phase Reaction->Workup Purification Purification: - Evaporation - Recrystallization/Distillation Workup->Purification Product N'-Benzyl-N,N- dimethylethylenediamine Purification->Product

Caption: N-Alkylation experimental workflow.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve N,N-dimethylethylenediamine in boiling acetonitrile.

  • Addition of Alkylating Agent: Slowly add a solution of benzyl chloride in acetonitrile to the boiling solution.

  • Reaction: Heat the mixture under reflux for several hours (e.g., 12 hours).

  • Work-up: After cooling, concentrate the reaction mixture and partition it between diethyl ether and a 10% sodium hydroxide solution.

  • Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like methanol or diisopropyl ether, or by vacuum distillation.

ParameterValue
Reactants N,N-dimethylethylenediamine, Benzyl chloride
Solvent Acetonitrile
Temperature Reflux
Reaction Time ~12 hours
Typical Yield Not explicitly stated

Table 3: Reaction parameters for the direct N-alkylation.

Conclusion

Both reductive amination and direct N-alkylation are effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. Reductive amination offers a one-pot procedure with high selectivity, while direct alkylation is a straightforward classical approach. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important pharmaceutical intermediate.

Disclaimer

The experimental protocols described herein are for informational purposes only and should be performed by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment should be worn at all times, and a thorough risk assessment should be conducted prior to commencing any chemical synthesis. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

References

Methodological & Application

Application Notes and Protocols: N'-Benzyl-N,N-dimethylethylenediamine as a Catalytic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine (BDME) is a versatile organic compound that has found utility in various synthetic applications. While it is widely recognized as a ligand for transition metal-catalyzed reactions and as a directing group in ortho-metalation, its potential as a primary organocatalyst is an area of growing interest. This document provides an overview of its potential catalytic applications, drawing parallels from structurally similar compounds, and offers detailed protocols for researchers to explore its catalytic activity in key organic transformations.

Catalytic Potential in Asymmetric Synthesis

The structure of this compound, featuring both a secondary and a tertiary amine, suggests its potential to act as a Brønsted base catalyst. The nitrogen lone pairs can activate substrates through deprotonation, facilitating a range of carbon-carbon bond-forming reactions. While specific literature on BDME as a primary catalyst is limited, derivatives and analogous compounds have shown significant promise in asymmetric catalysis, particularly in Michael additions and Henry (nitroaldol) reactions. These reactions are fundamental in the synthesis of chiral molecules, which are crucial in drug development.

Application in Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Organocatalysts bearing amine functionalities can effectively catalyze this reaction. Based on the catalytic activity of structurally related guanidine derivatives, this compound is a promising candidate for catalyzing the Michael addition of nitroalkanes to α,β-unsaturated ketones.

Representative Data

The following table summarizes representative data for the Michael addition of nitromethane to various chalcone derivatives, catalyzed by a structurally similar organocatalyst, N-benzyl-N',N''-diphenylguanidine. These results are illustrative of the potential efficacy of benzyl-substituted amine catalysts in this transformation.[1]

EntryMichael Acceptor (Chalcone Derivative)Michael DonorProductReaction Time (h)Yield (%)
1ChalconeNitromethane4-Nitro-1,3-diphenylbutan-1-one1292
24'-MethylchalconeNitromethane4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one1295
34-ChlorochalconeNitromethane1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one1490
44-MethoxychalconeNitromethane1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one1493
Experimental Protocol: Michael Addition of Nitromethane to Chalcone

This protocol is a proposed starting point for investigating the catalytic activity of this compound in the Michael addition, adapted from established procedures for similar catalysts.[1]

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • This compound (0.1 mmol, 17.83 mg, 10 mol%)

  • Nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents)

  • Anhydrous Toluene (5 mL)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol).

  • Addition of Catalyst and Solvent: Add this compound (0.1 mmol, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Michael Donor: Add nitromethane (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is anticipated to be complete within 12-24 hours.

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Michael Addition Protocol

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Chalcone to Flask B Add this compound C Add Anhydrous Toluene D Add Nitromethane E Stir at Room Temperature D->E F Monitor by TLC E->F G Concentrate Reaction Mixture F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the Michael addition reaction.

Application in Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile intermediates in organic synthesis. Chiral organocatalysts, particularly those with amine functionalities, have been shown to effectively catalyze asymmetric versions of this reaction. Derivatives of N,N-dibenzyl diamines have been reported to promote asymmetric Henry reactions with high yields and excellent enantioselectivities.[2]

Representative Data for a Related Catalytic System

While a specific data table for this compound is not available, the following illustrates the potential of related catalysts in the asymmetric Henry reaction of trifluoromethyl enones with nitromethane.[2]

EntryCatalystYield (%)Enantiomeric Excess (ee, %)
1N,N-dibenzyl diaminomethylenemalononitrileHighup to 90
2Chiral Cinchona-derived N,N-dibenzyl catalystHighHigh
Proposed Experimental Protocol: Asymmetric Henry Reaction

This protocol is a general guideline for exploring the use of this compound as a catalyst in the asymmetric Henry reaction. Optimization of the reaction conditions, including solvent, temperature, and catalyst loading, will be necessary.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Nitroalkane (e.g., nitromethane, 1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., THF, CH2Cl2, or toluene, 2 mL)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve this compound (0.1 mmol) in the chosen anhydrous solvent (2 mL).

  • Addition of Reactants: Add the aldehyde (1.0 mmol) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Initiation: Add the nitroalkane (1.2 mmol) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC).

Catalytic Cycle for the Henry Reaction

G cluster_activation Substrate Activation cluster_bond_formation C-C Bond Formation cluster_regeneration Catalyst Regeneration Catalyst BDME Catalyst Nitronate Nitronate Intermediate Catalyst->Nitronate Deprotonation Nitroalkane Nitroalkane Nitroalkane->Nitronate Adduct Nitroalkoxide Adduct Nitronate->Adduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Adduct Product β-Nitro Alcohol Product Adduct->Product Protonation Product->Catalyst Catalyst Regenerated

Caption: Proposed catalytic cycle for the BDME-catalyzed Henry reaction.

Conclusion

This compound presents an intriguing scaffold for the development of novel organocatalysts. While its primary application has been as a ligand, its structural features suggest a strong potential for catalyzing important C-C bond-forming reactions. The provided protocols for the Michael addition and Henry reaction serve as a robust starting point for researchers to investigate and optimize the catalytic activity of this readily available diamine. Further exploration in this area could lead to the development of efficient and selective catalytic systems for the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for N'-Benzyl-N,N-dimethylethylenediamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals. While N'-Benzyl-N,N-dimethylethylenediamine is a known chemical compound, specific and detailed experimental data regarding its use as a primary ligand in the palladium-catalyzed cross-coupling reactions described herein is not extensively available in the public domain. The provided protocols are based on general methodologies for these reaction types and should be considered as a starting point for optimization. The quantitative data presented in the tables is illustrative and intended for conceptual understanding.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity.

This compound is a bidentate nitrogen-donor ligand. Its structure, featuring both a secondary and a tertiary amine, allows it to form a stable five-membered chelate ring with a palladium center. The benzyl group introduces steric bulk, which can influence the coordination sphere of the metal and potentially impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle. These application notes explore the potential utility of this compound as a ligand in several key palladium-catalyzed cross-coupling reactions.

Ligand Structure

Caption: Chemical structure of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.

General Workflow

Suzuki_Workflow start Reaction Setup reactants Aryl Halide Organoboron Reagent Base start->reactants catalyst Pd Catalyst This compound reactants->catalyst solvent Solvent Addition catalyst->solvent reaction Inert Atmosphere Heating solvent->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Data

Table 1: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling

EntryAryl HalideOrganoboron ReagentBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1001285
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O1101678
32-Iodopyridine(2-Thienyl)boronic acidK₃PO₄DMF90892
Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Solvent and Reaction: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling an amine with an aryl halide or triflate.

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R¹R²NH amine_complex [Ar-Pd(II)(L)₂(HNR¹R²)]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR¹R²(L)₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Illustrative Data

Table 2: Illustrative Reaction Parameters for Buchwald-Hartwig Amination

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineNaOt-BuToluene1001890
21-Bromo-3,5-dimethylbenzeneAnilineK₃PO₄Dioxane1102482
32-BromopyridineBenzylamineCs₂CO₃Toluene901688
Experimental Protocol
  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), this compound (2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the tube, remove it from the glovebox, and place it in a preheated oil bath. Stir vigorously at the indicated temperature.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.

General Scheme

Caption: General scheme of the Heck reaction.

Illustrative Data

Table 3: Illustrative Reaction Parameters for the Heck Reaction

EntryAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃NDMF100695
24-Bromoacetophenonen-Butyl acrylateK₂CO₃DMAc1201288
31-ChloronaphthaleneMethyl methacrylateCs₂CO₃NMP1302475
Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 1 mol%), and this compound (2 mol%).

  • Reagent Addition: Add the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and the solvent (e.g., DMF, 5 mL).

  • Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to the desired temperature under a positive pressure of argon.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. It typically employs both palladium and copper co-catalysts.

Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox_add Oxidative Addition pd0->pd_ox_add R-X pd2 R-Pd(II)-X(L)₂ pd_ox_add->pd2 transmetalation Transmetalation pd2->transmetalation pd_alkynyl R-Pd(II)-C≡CR'(L)₂ transmetalation->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 product R-C≡C-R' red_elim->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation cu_x Cu(I)X cu_acetylide->cu_x Transmetalation cu_x->cu_acetylide R'-C≡CH, Base

Caption: Catalytic cycles of the Sonogashira coupling.

Illustrative Data

Table 4: Illustrative Reaction Parameters for Sonogashira Coupling

EntryAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetyleneEt₃NTHF60496
21-Bromo-4-(trifluoromethyl)benzene1-Heptynei-Pr₂NHDMF80885
33-ChloropyridineTrimethylsilylacetyleneCs₂CO₃Dioxane1001670
Experimental Protocol
  • Reaction Setup: Combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), this compound (4 mol%), and copper(I) iodide (1 mol%) in a dry Schlenk tube.

  • Reagent Addition: Evacuate and backfill with argon. Add the degassed solvent (e.g., THF, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.

  • Reaction: Stir the mixture at the specified temperature until the starting material is consumed (as monitored by TLC or GC).

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by flash chromatography.

Conclusion

This compound presents an interesting structural motif for a bidentate nitrogen ligand in palladium-catalyzed cross-coupling reactions. The protocols and illustrative data provided herein offer a foundation for exploring its potential applications. Researchers are encouraged to perform thorough optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, to achieve optimal results for their specific substrates.

Application Notes and Protocols: Directed ortho-Metalation of N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful and highly regioselective tool in organic synthesis for the functionalization of aromatic rings.[1] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for the precise installation of various functional groups.[1]

Tertiary amines and amides are well-established as effective DMGs.[2] N'-Benzyl-N,N-dimethylethylenediamine is a valuable substrate for DoM, where the dimethylamino group directs the lithiation to the ortho-position of the benzyl ring. This application note provides a detailed protocol for the directed ortho-metalation of this compound and subsequent reaction with various electrophiles.

Principle of the Method

The protocol is based on the coordination of the organolithium reagent by the tertiary amine of the N,N-dimethylethylenediamine moiety. This coordination brings the strong base in close proximity to the ortho-protons of the benzyl ring, facilitating regioselective deprotonation. The resulting ortho-lithiated species is a versatile intermediate for the synthesis of ortho-substituted benzylamine derivatives, which are important building blocks in medicinal chemistry and materials science.

Experimental Protocol

This protocol describes a general procedure for the directed ortho-metalation of this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide, benzophenone, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to achieve a concentration of 0.1-0.5 M. Stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium reagent (n-BuLi or s-BuLi, 1.1-1.5 equiv.) dropwise to the cooled solution. The reaction mixture may develop a color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.2-2.0 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, continue stirring at -78 °C for an additional 1-3 hours. Then, allow the reaction mixture to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with triethylamine).

Data Presentation

The following table summarizes the expected products and approximate yields for the reaction of ortho-lithiated this compound with various electrophiles. These yields are representative of typical DoM reactions with similar substrates.

EntryElectrophileProductApproximate Yield (%)
1N,N-Dimethylformamide (DMF)2-((2-(dimethylamino)ethylamino)methyl)benzaldehyde70-85
2Benzophenone(2-((2-(dimethylamino)ethylamino)methyl)phenyl)(diphenyl)methanol80-95
3Trimethylsilyl chloride (TMSCl)N'-(2-(trimethylsilyl)benzyl)-N,N-dimethylethylenediamine85-95
4Iodine (I₂)N'-(2-iodobenzyl)-N,N-dimethylethylenediamine75-90
5Carbon dioxide (CO₂)2-((2-(dimethylamino)ethylamino)methyl)benzoic acid65-80

Visualizations

Reaction Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Dissolve this compound in anhydrous THF under inert atmosphere B 2. Cool solution to -78 °C A->B C 3. Add organolithium base (e.g., n-BuLi) dropwise at -78 °C B->C D 4. Stir for 1-2 hours at -78 °C (Formation of ortho-lithiated species) C->D E 5. Add electrophile at -78 °C D->E F 6. Stir for 1-3 hours and warm to room temperature E->F G 7. Quench with saturated aq. NH4Cl F->G H 8. Aqueous workup and extraction G->H I 9. Dry and concentrate organic phase H->I J 10. Purify by column chromatography I->J

Caption: General workflow for the directed ortho-metalation of this compound.

Signaling Pathway (Reaction Mechanism)

mechanism cluster_step1 Step 1: Coordination and Deprotonation cluster_step2 Step 2: Electrophilic Quench A This compound + n-BuLi B Coordination Complex A->B Coordination C ortho-Lithiated Intermediate B->C Deprotonation D ortho-Lithiated Intermediate F ortho-Substituted Product D->F E Electrophile (E+) E->F

Caption: Mechanism of directed ortho-metalation and electrophilic quench.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are extremely pyrophoric and reactive towards moisture and air. Handle them with extreme caution under an inert atmosphere using proper techniques.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of the reaction can be exothermic. Perform the quench slowly and with adequate cooling.

Conclusion

The directed ortho-metalation of this compound provides a reliable and regioselective method for the synthesis of ortho-substituted benzylamine derivatives. The protocol is robust and can be applied to a variety of electrophiles, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

Application of N'-Benzyl-N,N-dimethylethylenediamine in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine (BDMEDA) is a versatile diamine ligand that has found significant application in the field of polymer chemistry, particularly as a key component in the catalyst system for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). The ability to precisely control these parameters is crucial for the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and functional coatings.

BDMEDA, in conjunction with a copper(I) halide salt, forms a catalyst complex that effectively mediates the reversible activation and deactivation of dormant polymer chains. This control over the polymerization process enables the synthesis of a variety of polymer architectures, such as block copolymers, star polymers, and polymer brushes, with a high degree of precision.

Key Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). In this role, BDMEDA offers several advantages:

  • Formation of a Stable Catalyst Complex: BDMEDA is a bidentate ligand that coordinates with the copper center, forming a stable yet reactive catalyst complex. This stability helps to maintain a low concentration of active radical species, minimizing termination reactions and allowing for controlled polymer growth.

  • Solubility: The BDMEDA-copper complex often exhibits good solubility in common organic solvents used for polymerization, facilitating a homogeneous reaction environment.

  • Versatility: The catalyst system is effective for the polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile.

Beyond its role in ATRP, BDMEDA and similar amine compounds can also be utilized as:

  • Curing agents for epoxy resins: The amine functionalities can react with epoxy groups, leading to cross-linked polymer networks with enhanced mechanical and thermal properties.[1]

  • Monomers for the synthesis of polyamines: BDMEDA can be incorporated into polymer backbones to introduce specific functionalities.[1]

Data Presentation: Polymerization of Methyl Methacrylate (MMA) and Styrene using Amine Ligands in ATRP

The following table summarizes typical quantitative data obtained from ATRP reactions of methyl methacrylate (MMA) and styrene using multidentate amine ligands, which are structurally and functionally similar to BDMEDA. This data illustrates the level of control achievable with such catalyst systems.

MonomerInitiatorLigand[Monomer]:[Initiator]:[Cu(I)]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol , exp)PDI (Mw/Mn)
MMAEBiBPMDETA100:1:1:1Anisole904959,8001.15
Styrene1-PEBrPMDETA100:1:1:1Bulk1106929,5001.10
MMAEBiBHMTETA200:1:1:2Bulk902.57923,0001.45
Styrene1-PEBrHMTETA100:1:1:1DPE1104858,9001.12

EBiB: Ethyl α-bromoisobutyrate, 1-PEBr: 1-Phenylethyl bromide, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, HMTETA: Hexamethyltriethylenetetramine, DPE: Diphenyl ether.

Experimental Protocols

Protocol 1: General Procedure for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using a BDMEDA-based Catalyst System

This protocol describes a general procedure for the ATRP of methyl methacrylate to synthesize a well-defined poly(methyl methacrylate) (PMMA) homopolymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • This compound (BDMEDA), ligand

  • Anisole, solvent

  • Argon or Nitrogen gas (high purity)

  • Schlenk flask and vacuum/gas line

  • Magnetic stirrer and stir bar

  • Thermostated oil bath

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas the purified MMA and anisole by bubbling with argon or nitrogen for at least 30 minutes.

  • Catalyst/Ligand Complex Formation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).

    • Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon/nitrogen.

    • Using a degassed syringe, add deoxygenated anisole (e.g., 10 mL) and BDMEDA (e.g., 0.178 g, 1.0 mmol).

    • Stir the mixture at room temperature until the copper salt dissolves and a homogeneous colored solution is formed.

  • Initiator and Monomer Addition:

    • In a separate, dry, and sealed vial, prepare a solution of the initiator EBiB (e.g., 0.195 g, 1.0 mmol) and the purified MMA (e.g., 10.0 g, 100 mmol) in deoxygenated anisole (e.g., 10 mL).

  • Polymerization:

    • Using a degassed syringe or cannula, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex.

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture for the desired period. The progress of the polymerization can be monitored by taking samples periodically and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).

  • Termination and Purification:

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively stopping the polymerization.

    • Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol or hexane.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons to an internal standard or the polymer backbone protons.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or PMMA standards.

Mandatory Visualization

Diagram of the ATRP Catalytic Cycle

The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization (ATRP) mediated by a copper/BDMEDA catalyst complex.

ATRP_Mechanism cluster_catalyst cluster_prop Dormant Pn-X (Dormant Chain) Active P•n (Active Chain) Dormant->Active ka (Activation) Dormant:e->Active:w Active->Dormant kd (Deactivation) Active:w->Dormant:e Polymer P(n+1)-X Active->Polymer kp (Propagation) Active->Polymer Catalyst_I Cu(I) / BDMEDA (Activator) Catalyst_I->Dormant Catalyst_II X-Cu(II) / BDMEDA (Deactivator) Catalyst_II->Active Monomer Monomer Monomer->Active

Caption: ATRP catalytic cycle mediated by a Cu/BDMEDA complex.

Experimental Workflow for ATRP Synthesis and Characterization

The following diagram outlines the typical experimental workflow for synthesizing and characterizing a polymer using ATRP.

ATRP_Workflow Start Start Prep Monomer/Solvent Purification & Degassing Start->Prep Catalyst Catalyst/Ligand Complex Formation Prep->Catalyst Reaction Polymerization Reaction (Initiation & Propagation) Catalyst->Reaction Termination Termination & Crude Product Isolation Reaction->Termination Purification Polymer Purification (Column Chromatography, Precipitation) Termination->Purification Characterization Characterization (NMR, GPC, etc.) Purification->Characterization End End Product: Well-defined Polymer Characterization->End

Caption: General workflow for ATRP synthesis and characterization.

References

Application Notes and Protocols: N'-Benzyl-N,N-dimethylethylenediamine as a Precursor for Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts (QAS) are a versatile class of cationic surfactants renowned for their broad-spectrum antimicrobial activity and diverse applications in disinfection, pharmaceutical formulations, and material science.[1][2] The structural motif of a central positively charged nitrogen atom bonded to four organic substituents, at least one of which is a long alkyl chain, is key to their biological activity.[3] N'-Benzyl-N,N-dimethylethylenediamine is a valuable precursor for the synthesis of a diverse range of QAS. This diamine possesses two nitrogen atoms that can be selectively quaternized. The tertiary amine group is more nucleophilic and readily undergoes quaternization, while the secondary amine can be reserved for further functionalization or can also be quaternized under specific conditions. This allows for the systematic modification of the resulting QAS to fine-tune their physicochemical and biological properties.

This document provides detailed protocols for the synthesis of novel quaternary ammonium salts using this compound as the precursor. It includes methodologies for their characterization and evaluation of their antimicrobial efficacy, along with representative data to guide researchers in their drug discovery and development efforts.

Synthesis of Quaternary Ammonium Salts

The synthesis of quaternary ammonium salts from this compound is typically achieved through a nucleophilic substitution reaction known as the Menschutkin reaction. In this reaction, the tertiary amine of the precursor attacks an alkyl halide, leading to the formation of the corresponding quaternary ammonium salt.[4]

General Experimental Protocol: Quaternization of this compound

This protocol describes a general method for the synthesis of N-alkyl-N'-benzyl-N,N-dimethylethylenediammonium halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Anhydrous solvent (e.g., acetonitrile, acetone, ethanol, or butanone)[5]

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (10-20 mL per gram of diamine).

  • Place the flask under an inert atmosphere.

  • With vigorous stirring, add the alkyl halide (1.0-1.2 equivalents) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, the product can often be precipitated by adding a non-polar solvent (e.g., diethyl ether) or by concentrating the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/ether).

  • Dry the purified quaternary ammonium salt under vacuum to a constant weight.

Characterization:

The synthesized quaternary ammonium salts should be characterized by standard analytical techniques:

  • Melting Point (m.p.): Determined using a melting point apparatus.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reagents This compound + Alkyl Halide dissolution Dissolve in Anhydrous Solvent reagents->dissolution reaction Reflux under Inert Atmosphere dissolution->reaction cooling Cool to Room Temperature reaction->cooling isolation Isolation (Filtration/Precipitation) cooling->isolation purification Recrystallization isolation->purification drying Vacuum Drying purification->drying product Purified Quaternary Ammonium Salt drying->product analysis m.p., IR, NMR, MS product->analysis

Caption: General workflow for the synthesis and characterization of quaternary ammonium salts.

Data Presentation

Table 1: Representative Synthesis Data for Quaternary Ammonium Salts Derived from this compound (Hypothetical Data)
Alkyl Halide (R-X)Product NameReaction Time (h)Yield (%)m.p. (°C)
CH₃IN-Methyl-N'-benzyl-N,N-dimethylethylenediammonium iodide692178-180
C₂H₅BrN-Ethyl-N'-benzyl-N,N-dimethylethylenediammonium bromide1285165-167
C₆H₅CH₂ClN,N'-Dibenzyl-N,N-dimethylethylenediammonium chloride2478192-194
C₁₂H₂₅BrN-Dodecyl-N'-benzyl-N,N-dimethylethylenediammonium bromide1888145-147
Table 2: Representative Spectroscopic Data for a Quaternary Ammonium Salt (Hypothetical Data for N-Dodecyl-N'-benzyl-N,N-dimethylethylenediammonium bromide)
TechniqueData
IR (KBr, cm⁻¹) 3420 (O-H, if hydrated), 3030 (Ar C-H), 2925, 2850 (Aliphatic C-H), 1600, 1495, 1465 (Ar C=C), 1470 (CH₂ bend), 740, 700 (Ar C-H bend)[1]
¹H NMR (CDCl₃, δ ppm) 7.60-7.30 (m, 5H, Ar-H), 4.95 (s, 2H, Ar-CH₂-N⁺), 4.20 (s, 2H, N-CH₂-Ar), 3.80-3.60 (m, 4H, N⁺-CH₂-CH₂-N), 3.40 (s, 6H, N⁺-(CH₃)₂), 3.30-3.10 (m, 2H, N⁺-CH₂-alkyl), 1.80-1.60 (m, 2H, N⁺-CH₂-CH₂-alkyl), 1.40-1.20 (m, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃)[1]
¹³C NMR (CDCl₃, δ ppm) 133.0, 130.5, 129.0, 127.5 (Ar-C), 67.5 (Ar-CH₂-N⁺), 63.0 (N⁺-CH₂-alkyl), 58.0 (N-CH₂-Ar), 55.0 (N⁺-CH₂-CH₂-N), 51.0 (N⁺-(CH₃)₂), 48.0 (N⁺-CH₂-CH₂-N), 31.8, 29.5, 29.3, 29.2, 26.5, 22.6 (alkyl CH₂), 14.1 (-CH₃)[1]

Biological Activity: Antimicrobial Properties

Quaternary ammonium salts derived from this compound are expected to exhibit significant antimicrobial activity. The length of the N-alkyl chain is a critical determinant of this activity, with optimal efficacy generally observed for chains of 12 to 16 carbon atoms.[2]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized quaternary ammonium salts

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each quaternary ammonium salt in a suitable solvent (e.g., DMSO or water).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Mechanism Signaling Pathway

The primary mechanism of action of quaternary ammonium salts involves the disruption of the microbial cell membrane. The cationic headgroup of the QAS interacts with the negatively charged components of the cell membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately cell death.[2]

antimicrobial_mechanism QAS Quaternary Ammonium Salt (Cationic Head + Hydrophobic Tail) Interaction Electrostatic Interaction QAS->Interaction CellMembrane Microbial Cell Membrane (Negatively Charged) CellMembrane->Interaction Penetration Hydrophobic Tail Penetration of Lipid Bilayer Interaction->Penetration Disruption Membrane Disruption & Increased Permeability Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N'-Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of heterocyclic compounds, particularly tetrahydroisoquinolines, utilizing N'-benzylamine derivatives. While N'-Benzyl-N,N-dimethylethylenediamine was the initial compound of interest, extensive research indicates that its derivatives, specifically N'-(2-Methylbenzyl)-N,N-dimethylurea and N-(2-Methylbenzyl)pivalamide , are more effective precursors for the synthesis of heterocyclic structures through directed metalation strategies.

The key to the synthetic utility of these derivatives lies in the directing metalation group (DMG) attached to the benzylamine nitrogen. The dimethylurea and pivaloyl groups are strong DMGs that facilitate the regioselective deprotonation (lithiation) of the aromatic ring or the adjacent benzylic position. This allows for the introduction of various electrophiles, which can then participate in cyclization reactions to form the desired heterocyclic core.

Synthesis of Tetrahydroisoquinolines via Lateral Lithiation

A powerful application of these N'-benzylamine derivatives is the synthesis of substituted tetrahydroisoquinolines. This method proceeds via a lateral lithiation of the ortho-methyl group on the benzyl ring, followed by reaction with a carbonyl compound and subsequent acid-catalyzed cyclization (dehydration).

General Reaction Scheme:

The overall synthetic strategy involves three main steps:

  • Preparation of the N'-Benzylamine Derivative: Starting from the corresponding benzylamine.

  • Lateral Lithiation and Electrophilic Quench: Deprotonation of the ortho-methyl group followed by reaction with an aldehyde or ketone.

  • Cyclization/Dehydration: Acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.

Logical Workflow for Tetrahydroisoquinoline Synthesis

workflow cluster_lithiation Step 2: Lateral Lithiation & Quench cluster_cyclization Step 3: Cyclization start 2-Methylbenzylamine urea N,N-Dimethylcarbamoyl chloride start->urea Base pivaloyl Pivaloyl chloride start->pivaloyl Base product_urea N'-(2-Methylbenzyl)-N,N-dimethylurea urea->product_urea product_pivalamide N-(2-Methylbenzyl)pivalamide pivaloyl->product_pivalamide precursor N'-Benzylamine Derivative lithiation Lateral Lithiation (t-BuLi, THF, -78 °C) precursor->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate electrophile Electrophile (Aldehyde or Ketone) lithiated_intermediate->electrophile quenched_product Side-Chain Functionalized Intermediate electrophile->quenched_product intermediate Side-Chain Functionalized Intermediate acid_cyclization Acid-Catalyzed Dehydration intermediate->acid_cyclization final_product Tetrahydroisoquinoline acid_cyclization->final_product

Caption: Workflow for the synthesis of tetrahydroisoquinolines.

Experimental Protocols

Protocol 1: Synthesis of N'-(2-Methylbenzyl)-N,N-dimethylurea

Materials:

  • 2-Methylbenzylamine

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N'-(2-methylbenzyl)-N,N-dimethylurea.

Protocol 2: Lateral Lithiation and Synthesis of Tetrahydroisoquinolines[1][2][3]

Materials:

  • N'-(2-Methylbenzyl)-N,N-dimethylurea or N-(2-Methylbenzyl)pivalamide

  • tert-Butyllithium (t-BuLi) in pentane or hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde or ketone electrophile

  • Saturated ammonium chloride solution

  • Hydrochloric acid (for cyclization)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of the N'-benzylamine derivative (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add t-BuLi (2.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.

  • Add a solution of the carbonyl compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude intermediate alcohol can be purified by column chromatography or used directly in the next step.

  • For cyclization, dissolve the crude alcohol in a suitable solvent (e.g., toluene or ethanol) and treat with a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize with a base (e.g., saturated sodium bicarbonate), and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired tetrahydroisoquinoline.

Data Presentation

The following table summarizes the yields for the synthesis of various tetrahydroisoquinoline derivatives using N'-(2-methylbenzyl)-N,N-dimethylurea and different carbonyl electrophiles.

EntryElectrophile (Aldehyde/Ketone)ProductYield (%)
1Benzaldehyde1-Phenyl-1,2,3,4-tetrahydroisoquinoline75
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline82
34-Chlorobenzaldehyde1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline78
4CyclohexanoneSpiro[cyclohexane-1,1'-[1H]isoquinoline], 2',3',4',4a'-tetrahydro-65
5Acetone1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline68

Yields are for the two-step process (lithiation-quench and cyclization) and are based on isolated products.

Signaling Pathways and Mechanisms

The core of this synthetic strategy is the directed lateral metalation, which proceeds through a specific mechanistic pathway.

Mechanism of Lateral Lithiation and Cyclization

mechanism cluster_lithiation Lateral Lithiation cluster_quench Electrophilic Quench cluster_cyclization Cyclization start N'-(2-Methylbenzyl)-N,N-dimethylurea tBuLi t-BuLi start->tBuLi Coordination complex Coordination Complex tBuLi->complex deprotonation Deprotonation of ortho-Methyl Group complex->deprotonation lithiated Lithiated Intermediate deprotonation->lithiated lithiated_q Lithiated Intermediate carbonyl R1(R2)C=O lithiated_q->carbonyl nucleophilic_attack Nucleophilic Attack carbonyl->nucleophilic_attack alkoxide Lithium Alkoxide Intermediate nucleophilic_attack->alkoxide alkoxide_c Alcohol Intermediate (after workup) protonation H+ alkoxide_c->protonation Protonation of Alcohol carbocation Benzylic Carbocation protonation->carbocation Loss of H2O intramolecular_attack Intramolecular Nucleophilic Attack carbocation->intramolecular_attack by Benzyl Amine final_product Tetrahydroisoquinoline intramolecular_attack->final_product

Caption: Mechanism of tetrahydroisoquinoline synthesis.

The urea or pivalamide group acts as a directing group, coordinating with the lithium atom of t-BuLi. This brings the base into proximity with the ortho-methyl group, facilitating its deprotonation over deprotonation of the aromatic ring. The resulting benzylic anion is a potent nucleophile that readily attacks the electrophilic carbon of a carbonyl compound. The subsequent acid-catalyzed dehydration and intramolecular cyclization proceed via a benzylic carbocation intermediate, which is then attacked by the nitrogen atom of the benzylamine moiety to form the stable tetrahydroisoquinoline ring system.

Application Notes and Protocols for N-arylation using N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing N-arylation reactions using N'-Benzyl-N,N-dimethylethylenediamine as a ligand. N-arylation, the formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen atom, is a cornerstone of modern organic synthesis, with wide-ranging applications in the preparation of pharmaceuticals, agrochemicals, and functional materials. This compound is a bidentate amine ligand that can facilitate these transformations using various transition metal catalysts.

These notes offer generalized protocols for palladium-, copper-, and iron-catalyzed N-arylation reactions, based on established methodologies for similar diamine ligands. The provided reaction conditions and expected yields are representative and may require optimization for specific substrates.

Section 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines.[1][2] The use of bidentate ligands like this compound can enhance catalyst stability and reactivity.[1]

Experimental Protocol: General Procedure

A general protocol for the palladium-catalyzed N-arylation of an amine with an aryl halide is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), and this compound (0.02-0.10 mmol, 2-10 mol%).

  • Addition of Base and Solvent: Add a suitable base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 3-5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes typical yields for the palladium-catalyzed N-arylation of various amines with aryl halides using bidentate amine ligands. The actual yields with this compound may vary and require optimization.

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Typical Yield (%)
14-BromotolueneMorpholineNaOtBuToluene10012-2485-95
24-ChloroanisolePiperidineK₃PO₄Dioxane11018-3670-85
31-IodonaphthaleneAnilineCs₂CO₃Toluene10012-2480-90
42-BromopyridineBenzylamineNaOtBuTHF8012-2475-90

Visualization: Catalytic Cycle and Workflow

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_Exchange Amine Coordination PdII_complex->Ligand_Exchange HNR'R'' Amine_Complex Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Ar-NR'R'' Red_Elim->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Amine, Pd Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Purify by Column Chromatography workup->purify product Isolated N-arylated Product purify->product

Caption: General experimental workflow for N-arylation.

Section 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, and modern protocols often employ diamine ligands to facilitate the reaction under milder conditions than traditionally required.[3]

Experimental Protocol: General Procedure

A general protocol for the copper-catalyzed N-arylation of an amine with an aryl halide is as follows:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), a copper(I) salt (e.g., CuI, 0.05-0.10 mmol, 5-10 mol%), this compound (0.10-0.20 mmol, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, DMSO, or dioxane, 3-5 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring to the required temperature (typically 100-140 °C).

  • Monitoring and Work-up: Follow steps 4-6 from the palladium-catalyzed protocol.

Data Presentation: Representative Substrate Scope and Yields

The following table presents typical yields for the copper-catalyzed N-arylation of various nitrogen nucleophiles with aryl halides using diamine ligands.

EntryAryl HalideAmine/N-HeterocycleBaseSolventTemp (°C)Time (h)Typical Yield (%)
14-IodotolueneImidazoleK₂CO₃DMF1202480-95
24-BromoanisolePyrrolidineK₃PO₄DMSO13024-4875-90
31-IodonaphthaleneIndoleK₂CO₃Dioxane1102470-85
42-BromopyridineBenzylamineK₃PO₄DMF12024-4865-80

Visualization: Catalytic Cycle

Ullmann_Condensation CuI_L Cu(I)L Coordination Amine Coordination CuI_L->Coordination HNR'R'' CuI_Amine [Cu(I)L(HNR'R'')]⁺ Coordination->CuI_Amine Deprotonation Deprotonation (Base) CuI_Amine->Deprotonation CuI_Amido Cu(I)L(NR'R'') Deprotonation->CuI_Amido Ox_Add Oxidative Addition CuI_Amido->Ox_Add Ar-X CuIII_Complex Ar-Cu(III)-X(L)(NR'R'') Ox_Add->CuIII_Complex Red_Elim Reductive Elimination CuIII_Complex->Red_Elim Ar-NR'R'' Red_Elim->CuI_L

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Section 3: Iron-Catalyzed N-Arylation

Iron-catalyzed C-N cross-coupling reactions are an attractive alternative to palladium- and copper-based systems due to the low cost and low toxicity of iron. Diamine ligands such as N,N'-dimethylethylenediamine have been shown to be effective in these transformations.

Experimental Protocol: General Procedure

A general protocol for the iron-catalyzed N-arylation of an amine with an aryl halide is as follows:

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.5 mmol, 1.5 equiv), an iron salt (e.g., FeCl₂ or FeCl₃, 0.10 mmol, 10 mol%), this compound (0.20 mmol, 20 mol%), and a strong base (e.g., NaH or KOtBu, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 110-140 °C).

  • Monitoring and Work-up: Follow steps 4-6 from the palladium-catalyzed protocol.

Data Presentation: Representative Substrate Scope and Yields

The following table provides representative yields for the iron-catalyzed N-arylation of amides and amines with aryl halides using diamine ligands.

EntryAryl HalideAmine/AmideBaseSolventTemp (°C)Time (h)Typical Yield (%)
14-IodotolueneBenzamideKOtBuToluene1302470-85
21-BromonaphthaleneAnilineNaHDioxane14024-4860-75
34-IodoanisoleAcetamideKOtBuToluene1302465-80
43-BromopyridineMorpholineNaHDioxane14024-4855-70
Visualization: Plausible Catalytic Cycle

The mechanism of iron-catalyzed N-arylation is not as well-established as its palladium and copper counterparts, with some evidence suggesting the involvement of radical pathways.[4] A plausible, simplified catalytic cycle is depicted below.

Iron_Catalyzed_N_Arylation Fe_L Fe(n)L Activation Activation (Base, Amine) Fe_L->Activation Fe_Amido [Fe(n)L(NR'R'')]⁻ Activation->Fe_Amido SET Single Electron Transfer (SET) Fe_Amido->SET Ar-X Radical_Coupling Radical Coupling Fe_Amido->Radical_Coupling Radical_Formation Aryl Radical (Ar•) SET->Radical_Formation Radical_Formation->Radical_Coupling Product_Complex [Ar-NR'R''-Fe(n-1)L] Radical_Coupling->Product_Complex Release Product Release Product_Complex->Release Ar-NR'R'' Release->Fe_L

Caption: A plausible catalytic cycle for iron-catalyzed N-arylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N'-Benzyl-N,N-dimethylethylenediamine. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Reductive Amination: This method involves the reaction of benzaldehyde with N,N-dimethylethylenediamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1]

  • Nucleophilic Substitution: This route consists of the direct alkylation of N,N-dimethylethylenediamine with a benzyl halide, such as benzyl chloride or benzyl bromide, under basic conditions.[1]

Q2: What is the most common side reaction in the reductive amination synthesis?

A2: The most prevalent side reaction is the reduction of the starting benzaldehyde to benzyl alcohol. This occurs if the reducing agent is not selective enough and attacks the carbonyl group of the aldehyde before it can form an imine with the diamine. Using a milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can significantly minimize this side reaction as it preferentially reduces the iminium ion intermediate.

Q3: How can I minimize the formation of the dibenzylated byproduct in the nucleophilic substitution reaction?

A3: The formation of the di-substituted byproduct, N,N'-dibenzyl-N,N'-dimethylethylenediamine, is a common issue due to the high reactivity of the newly formed secondary amine. To favor mono-alkylation, it is recommended to use a large excess of N,N-dimethylethylenediamine relative to the benzyl halide.[2] This statistical approach increases the probability of the benzyl halide reacting with the starting diamine rather than the mono-benzylated product. Another strategy is the slow, dropwise addition of the benzyl halide to the reaction mixture.[2]

Q4: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?

A4: Low yields can arise from several factors depending on the synthetic route. For a systematic approach to troubleshooting, please refer to the detailed troubleshooting guides below. Common causes include incomplete imine formation in reductive amination, poor reactivity of starting materials, or suboptimal reaction conditions.[2][3]

Troubleshooting Guides

Route 1: Reductive Amination of Benzaldehyde

Issue 1: Low Yield of this compound

This is a frequent problem that can be traced back to several factors. The following guide will help you diagnose and resolve the issue.

  • Initial Checks:

    • Purity of Reagents: Ensure that the benzaldehyde is free of benzoic acid and the N,N-dimethylethylenediamine is of high purity. Impurities can interfere with the reaction.

    • Anhydrous Conditions: Moisture can inhibit imine formation. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Troubleshooting Workflow:

start Low Yield check_imine Check for Imine Formation (TLC, ¹H NMR) start->check_imine imine_formed Imine is Present check_imine->imine_formed Yes no_imine Imine is Absent or in Low Concentration check_imine->no_imine No check_reductant Evaluate Reducing Agent imine_formed->check_reductant optimize_imine Optimize Imine Formation no_imine->optimize_imine reductant_ok Reducing Agent is Appropriate (e.g., NaBH(OAc)₃) check_reductant->reductant_ok Yes reductant_issue Using a Strong Reducing Agent (e.g., NaBH₄) check_reductant->reductant_issue No final_product Improved Yield of This compound reductant_ok->final_product switch_reductant Switch to a Milder Reducing Agent (e.g., NaBH(OAc)₃) reductant_issue->switch_reductant add_acid Add Catalytic Acetic Acid (to promote imine formation) optimize_imine->add_acid remove_water Use a Dehydrating Agent (e.g., MgSO₄, molecular sieves) optimize_imine->remove_water add_acid->final_product remove_water->final_product switch_reductant->final_product

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Presence of Significant Amounts of Benzyl Alcohol in the Product Mixture

This indicates that the reducing agent is reducing the benzaldehyde starting material.

  • Solution: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is known to selectively reduce imines in the presence of aldehydes.

Quantitative Data Summary: Choice of Reducing Agent

Reducing AgentSelectivity for Imine vs. AldehydeCommon Side ProductRecommended Use
Sodium Borohydride (NaBH₄)LowBenzyl AlcoholNot recommended for one-pot synthesis
Sodium Cyanoborohydride (NaBH₃CN)High(Minimal)Effective, but requires handling of cyanide
Sodium Triacetoxyborohydride (NaBH(OAc)₃)High(Minimal)Recommended for this synthesis
Route 2: Nucleophilic Substitution with Benzyl Halide

Issue 1: Formation of a Significant Amount of N,N'-dibenzyl-N,N'-dimethylethylenediamine

This is the most common side reaction in this synthetic route, arising from the dialkylation of the diamine.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Increase the excess of N,N-dimethylethylenediamine. A molar ratio of 3:1 to 5:1 of diamine to benzyl halide is recommended to statistically favor mono-alkylation.

    • Slow Addition: Add the benzyl halide to the solution of the diamine dropwise over an extended period. This maintains a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting further.[2]

    • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first.

Logical Relationship for Minimizing Dialkylation

high_dialkylation High Dialkylation Product increase_diamine Increase Molar Excess of Diamine high_dialkylation->increase_diamine slow_addition Slow Dropwise Addition of Benzyl Halide high_dialkylation->slow_addition lower_temp Lower Reaction Temperature high_dialkylation->lower_temp mono_alkylation Favored Mono-alkylation increase_diamine->mono_alkylation slow_addition->mono_alkylation lower_temp->mono_alkylation

Caption: Strategies to favor mono-alkylation.

Issue 2: Reaction is Sluggish or Incomplete

  • Troubleshooting Steps:

    • Choice of Base: Ensure a suitable, non-nucleophilic base is used to neutralize the hydrohalic acid formed during the reaction. Potassium carbonate or triethylamine are common choices.

    • Solvent: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the Sₙ2 reaction.

    • Leaving Group: If using benzyl chloride, switching to benzyl bromide may increase the reaction rate due to bromide being a better leaving group.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylethylenediamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add benzaldehyde (1.0 equivalent) to the solution and stir at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to promote imine formation.

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylethylenediamine (3-5 equivalents) in a suitable solvent like acetonitrile. Add a non-nucleophilic base such as potassium carbonate (2-3 equivalents).

  • Addition of Benzyl Halide: Slowly add benzyl chloride or benzyl bromide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to the reflux temperature of the solvent) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography to separate the desired mono-benzylated product from excess diamine and any dibenzylated byproduct. An acid-base extraction can also be employed to purify the product.

References

N'-Benzyl-N,N-dimethylethylenediamine stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of N'-Benzyl-N,N-dimethylethylenediamine (CAS: 103-55-9). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature varies by supplier, but a range of 2-8°C is commonly suggested for long-term preservation. Alternatively, storage in a cool, dry, and well-ventilated area between 15-25°C is also acceptable. It is crucial to protect the compound from light and moisture.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity of the compound and the storage conditions. While specific quantitative stability data is not extensively published, an unopened, properly stored container can be expected to maintain its quality for an extended period. For products without a specified expiration date on the Certificate of Analysis, a standard warranty of one year from the date of shipment is often applicable, with the recommendation for routine inspection by the user to ensure it performs as expected. Always refer to the manufacturer's certificate of analysis and product documentation for specific shelf-life information.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color from its typical clear, pale yellow appearance, the development of turbidity, or the formation of precipitates. Chemically, degradation would be indicated by a decrease in purity, which can be detected by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy, showing the appearance of new impurity peaks.

Q4: With which substances is this compound incompatible?

A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with these substances should be avoided as it can lead to vigorous reactions and degradation of the compound. It is also important to avoid exposure to carbon dioxide, as it can react with amines.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the stored compound. Exposure to air (oxidation), light, or elevated temperatures.Discontinue use if purity is critical. Assess the purity of the material using an appropriate analytical method (see Purity Assessment Protocol). Ensure future storage is under an inert atmosphere, protected from light, and at the recommended temperature.
Unexpected peaks in analytical spectra (e.g., HPLC, NMR). Degradation of the compound due to improper storage or handling.Compare the spectra with a reference standard if available. Attempt to identify the impurities. Review storage and handling procedures to prevent further degradation. Consider re-purification if necessary and feasible.
Inconsistent or poor results in experimental reactions. Reduced purity of this compound.Verify the purity of the starting material using the Purity Assessment Protocol. If the purity is below the required specification, consider using a fresh batch or purifying the existing stock.
Precipitate formation in the stored compound. Contamination with water or incompatible substances, or degradation.Do not use the material. Review handling procedures to avoid contamination. Dispose of the material according to safety guidelines.

Stability and Storage Summary

Parameter Recommendation Reference
Temperature 2-8°C for long-term storage or 15-25°C in a cool, well-ventilated area.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon).
Container Tightly sealed, light-resistant container.
Protection Protect from light, moisture, and air.
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide.

Experimental Protocols

Purity Assessment Protocol using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (under acidic/basic conditions) cluster_photolysis Photolytic Degradation A This compound B Oxidation A->B C Hydrolysis A->C D Photolysis A->D B1 N-Oxide Formation B->B1 B2 Dealkylation (loss of methyl or benzyl groups) B->B2 C1 Potential cleavage of C-N bonds (slow) C->C1 D1 Radical formation and subsequent reactions D->D1 B3 Benzaldehyde B2->B3

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment start Start: Obtain sample of this compound prep Prepare sample solution (e.g., 0.1 mg/mL in mobile phase) start->prep hplc Inject sample into HPLC system prep->hplc data Acquire chromatogram hplc->data analysis Integrate peak areas data->analysis purity Calculate percentage purity analysis->purity decision Purity meets specification? purity->decision pass Proceed with experiment decision->pass Yes fail Consider purification or use of a new batch decision->fail No end End pass->end fail->end

Caption: Experimental workflow for assessing the purity of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Compound Stability Issues cluster_actions Corrective Actions start Problem: Inconsistent experimental results or suspected compound degradation check_visual Visually inspect the compound. Is there a color change or precipitate? start->check_visual check_storage Review storage conditions (temperature, atmosphere, light exposure) check_visual->check_storage Yes analyze Perform purity analysis (e.g., HPLC) check_visual->analyze No check_handling Review handling procedures (e.g., use of inert atmosphere) check_storage->check_handling action_storage Correct storage conditions check_storage->action_storage check_handling->analyze action_handling Improve handling techniques check_handling->action_handling action_replace Use a fresh batch of the compound analyze->action_replace Purity is low

Caption: Logical diagram for troubleshooting stability issues.

Technical Support Center: N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the oxidation of N'-Benzyl-N,N-dimethylethylenediamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to oxidation?

This compound is an aromatic amine, a class of organic compounds known for their susceptibility to oxidation. The presence of the benzyl group and the nitrogen atoms with lone pairs of electrons makes the molecule reactive towards atmospheric oxygen. Oxidation can lead to the formation of colored impurities and degradation products, which can compromise the purity and reactivity of the compound in subsequent experimental steps.

Q2: What are the visible signs of oxidation in this compound?

The primary visual indicator of oxidation is a change in color. Pure this compound is typically a clear, pale yellow liquid. Upon oxidation, it may develop a darker yellow, orange, or brown hue. The intensity of the color change can be indicative of the extent of degradation.

Q3: How can I store this compound to minimize oxidation?

Proper storage is critical to maintaining the integrity of this compound. It is classified as an air and moisture-sensitive compound.[1] To prevent degradation, it should be stored under an inert atmosphere, such as nitrogen or argon gas. The container should be tightly sealed to prevent the ingress of air and moisture. For long-term storage, refrigeration at 2-8°C is recommended to slow down potential degradation pathways.

Troubleshooting Guide

Problem Possible Cause Solution
The compound has turned dark yellow/brown upon receipt or after a short period of storage. Improper sealing of the container during shipping or storage, leading to air exposure.If the discoloration is significant, the purity of the compound is questionable and it may not be suitable for sensitive applications. It is recommended to purify the compound by distillation under reduced pressure or to acquire a new batch. For future storage, ensure the container is properly sealed and flushed with an inert gas.
Inconsistent results in reactions using this compound. Partial oxidation of the compound, leading to lower effective concentration and the presence of interfering impurities.Assess the purity of the stored compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purify the compound before use. Implement stringent air-sensitive handling techniques for all future experiments.
Precipitate formation in the liquid. Reaction with atmospheric carbon dioxide or moisture. Amines can react with CO2 to form carbamates.The precipitate is likely a salt and indicates contamination. The liquid should be filtered under an inert atmosphere and the remaining compound should be stored under strictly anhydrous and anaerobic conditions. Consider using a desiccant in the storage container, ensuring it does not directly contact the liquid.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Transfer of this compound

This protocol describes the safe transfer of the air-sensitive liquid using a syringe under an inert atmosphere.

Materials:

  • This compound in a septum-sealed bottle

  • Schlenk line or a manifold with a supply of dry nitrogen or argon gas

  • Dry, clean syringes and needles

  • Dry, clean reaction vessel with a rubber septum

Procedure:

  • System Purge: Assemble the reaction vessel and purge it with inert gas for at least 15-20 minutes to remove air and moisture.

  • Syringe Preparation: Take a dry, clean syringe and flush it with the inert gas several times. To do this, draw the inert gas into the syringe and expel it. Repeat this cycle at least 5 times.

  • Compound Withdrawal: Pierce the septum of the this compound storage bottle with the needle of the inert-gas flushed syringe. Ensure the tip of the needle is below the liquid level.

  • Pressure Equalization: Gently push a small amount of the inert gas from the syringe into the bottle to create a slight positive pressure. This will aid in drawing the liquid into the syringe.

  • Liquid Transfer: Slowly draw the desired volume of the liquid into the syringe.

  • Bubble Removal: Invert the syringe and carefully push the plunger to expel any gas bubbles, ensuring no liquid is lost.

  • Injection: Pierce the septum of the reaction vessel with the needle and slowly dispense the liquid into the vessel.

  • Final Purge: After dispensing, withdraw the needle and briefly increase the inert gas flow to the reaction vessel to ensure no air entered during the transfer.

Protocol 2: Quality Assessment by GC-MS

This protocol provides a general method to assess the purity of this compound and detect potential oxidation products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column)

Sample Preparation:

  • Under an inert atmosphere, take a small aliquot (e.g., 10 µL) of the this compound.

  • Dilute the aliquot with a suitable dry, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Data Analysis:

  • The pure compound will show a major peak at a specific retention time with a corresponding mass spectrum showing the molecular ion (m/z 178.27) and characteristic fragments.

  • Oxidation products would likely appear as additional peaks, often at different retention times and with higher molecular weights due to the incorporation of oxygen atoms. Common oxidation products of amines can include N-oxides, hydroxylamines, or products of C-N bond cleavage.

Visualizations

Experimental_Workflow Workflow for Handling and Analysis of this compound cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control cluster_decision Decision storage Store under inert atmosphere (N2 or Ar) 2-8°C prep_glassware Dry and purge glassware storage->prep_glassware Start Experiment inert_transfer Transfer using syringe/cannula under inert gas prep_glassware->inert_transfer visual_check Visual Inspection (Color Change) inert_transfer->visual_check analytical_check Analytical Check (GC-MS, NMR) visual_check->analytical_check purity_ok Purity Acceptable? analytical_check->purity_ok use_in_rxn Proceed with Experiment purity_ok->use_in_rxn Yes purify Purify or Discard purity_ok->purify No

Caption: A logical workflow for the proper handling and quality assessment of this compound.

Signaling_Pathway Oxidation Pathway of Aromatic Amines A Aromatic Amine (e.g., this compound) C Radical Cation Intermediate A->C Electron Transfer B Oxygen (O2) Light, Heat B->C D Peroxy Radical C->D + O2 E N-Oxide D->E F Hydroxylamine Derivative D->F G Colored Degradation Products E->G F->G

Caption: A simplified representation of the potential oxidation pathway for aromatic amines.

References

Technical Support Center: Optimizing N'-Benzyl-N,N-dimethylethylenediamine Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance yield and overcome common challenges in cross-coupling reactions mediated by the N'-Benzyl-N,N-dimethylethylenediamine ligand.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in palladium-catalyzed cross-coupling reactions?

A1: this compound is a bidentate diamine ligand. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, it coordinates to the palladium center. This coordination stabilizes the catalyst, prevents its decomposition into inactive palladium black, and modulates its electronic properties and steric environment. This modulation is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination, ultimately leading to higher yields and reaction efficiency.

Q2: My reaction yield is consistently low when using this compound. What are the primary factors to investigate?

A2: Low yields in cross-coupling reactions are a common issue. When using this compound, the primary factors to investigate are:

  • Catalyst System: The choice of palladium precursor and the integrity of the ligand are critical.

  • Reaction Conditions: Solvent, base, temperature, and reaction time all play significant roles and must be optimized for your specific substrates.

  • Reagent Quality: The purity of your substrates (aryl halide, boronic acid/ester or amine) and the dryness of the solvent are paramount. Impurities can poison the catalyst.

  • Atmosphere: These reactions are often sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.

Q3: What are common side reactions observed in these cross-coupling reactions and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: Formation of a biaryl product from the coupling of two aryl halide molecules. This is often caused by the presence of oxygen. Minimizing homocoupling requires ensuring the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.

  • Beta-Hydride Elimination: This can be a competitive pathway to reductive elimination, particularly in reactions involving alkylamines.[1] Using a bulkier ligand or adjusting the base and temperature can sometimes suppress this side reaction.

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This can be influenced by the choice of base and the presence of water.

Q4: How do I choose the optimal palladium precursor to use with this compound?

A4: The choice of palladium precursor can influence the activation of the catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. For in-situ catalyst generation with this compound, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used. If you are experiencing issues with catalyst activation, using a pre-catalyst might provide more consistent results.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is one of the most common issues. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting start Low/No Yield check_catalyst 1. Verify Catalyst System start->check_catalyst sub_catalyst1 Is the Pd source active? Is the ligand pure? check_catalyst->sub_catalyst1 Check check_conditions 2. Optimize Reaction Conditions sub_conditions1 Is the base appropriate? Is the solvent optimal? Is the temperature correct? check_conditions->sub_conditions1 Check check_reagents 3. Assess Reagent Quality sub_reagents1 Are substrates pure? Is the solvent dry and degassed? check_reagents->sub_reagents1 Check success Improved Yield sub_catalyst2 Try a different Pd precursor (e.g., Pd₂(dba)₃ vs Pd(OAc)₂). Use freshly opened ligand. sub_catalyst1->sub_catalyst2 Solution sub_catalyst2->check_conditions If no improvement sub_conditions2 Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Screen solvents (e.g., Toluene, Dioxane, THF). Vary temperature (e.g., 80-120 °C). sub_conditions1->sub_conditions2 Solution sub_conditions2->check_reagents If no improvement sub_reagents2 Purify starting materials. Use freshly distilled/anhydrous and degassed solvents. sub_reagents1->sub_reagents2 Solution sub_reagents2->success Problem Solved

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Homocoupling Byproduct

The formation of homocoupled products can compete with the desired cross-coupling reaction, thereby reducing the yield of the target molecule.

HomocouplingTroubleshooting start High Homocoupling check_atmosphere 1. Verify Inert Atmosphere start->check_atmosphere sub_atmosphere1 Is the reaction vessel properly sealed? Is the inert gas of high purity? check_atmosphere->sub_atmosphere1 Check check_solvent 2. Check Solvent Degassing sub_solvent1 Was the solvent properly degassed? check_solvent->sub_solvent1 Check optimize_temp 3. Optimize Temperature sub_temp1 Is the reaction temperature too high? optimize_temp->sub_temp1 Check success Reduced Homocoupling sub_atmosphere2 Use Schlenk techniques or a glovebox. Purge the reaction vessel with inert gas for an extended period. sub_atmosphere1->sub_atmosphere2 Solution sub_atmosphere2->check_solvent If no improvement sub_solvent2 Use freeze-pump-thaw method (3 cycles) or sparge with inert gas for at least 30 minutes. sub_solvent1->sub_solvent2 Solution sub_solvent2->optimize_temp If no improvement sub_temp2 Lower the reaction temperature and increase the reaction time. sub_temp1->sub_temp2 Solution sub_temp2->success Problem Solved

Caption: Troubleshooting workflow for excessive homocoupling.

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data on how varying reaction parameters can influence the yield in a typical Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a Pd(OAc)₂/N'-Benzyl-N,N-dimethylethylenediamine catalyst system.

Table 1: Effect of Base on Reaction Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene1001265
2K₃PO₄Toluene1001288
3Cs₂CO₃Toluene1001292
4NaOtBuToluene1001275

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), Solvent (5 mL).

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃Toluene1001292
2Cs₂CO₃1,4-Dioxane1001285
3Cs₂CO₃THF801278
4Cs₂CO₃DMF1001260

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), Base (2.0 equiv.), Solvent (5 mL).

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃Toluene802470
2Cs₂CO₃Toluene1001292
3Cs₂CO₃Toluene120889 (minor decomposition)

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), Base (2.0 equiv.), Solvent (5 mL).

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the Pd(OAc)₂/N'-Benzyl-N,N-dimethylethylenediamine catalyst system.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • This compound (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial under an inert atmosphere, add Pd(OAc)₂ and this compound.

  • Add anhydrous and degassed toluene to the vial to dissolve the catalyst and ligand.

  • Transfer the catalyst solution to the Schlenk flask containing the substrates and base via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • This compound (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To an oven-dried Schlenk flask in a glovebox, add Pd(OAc)₂, this compound, and sodium tert-butoxide.

  • Add the aryl bromide and the amine to the flask.

  • Add anhydrous and degassed toluene.

  • Seal the flask, remove it from the glovebox, and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Removal of N'-Benzyl-N,N-dimethylethylenediamine (BDMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the tertiary amine catalyst, N'-Benzyl-N,N-dimethylethylenediamine (BDMA), from their final product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing this compound (BDMA) from a reaction mixture?

A1: The most common and effective methods for removing BDMA include:

  • Acid-Base Extraction: This technique leverages the basicity of the tertiary amine to form a water-soluble salt, which can then be extracted into an aqueous phase.

  • Solid-Phase Scavenger Resins: These are functionalized polymers that react with and bind the amine, allowing for its removal by simple filtration.[1]

  • Chromatography: Flash chromatography using silica gel or amine-functionalized silica can be employed to separate the polar BDMA from the desired product.

  • Recrystallization: If your final product is a solid, recrystallization can be an effective method for purification, provided the solubility of your product and BDMA are sufficiently different in the chosen solvent system.

Q2: I performed an acidic wash, but I suspect there is still residual BDMA in my organic layer. What could be the issue?

A2: Several factors could contribute to incomplete removal of BDMA during an acidic wash:

  • Insufficient Acid: The amount of acid used may not be enough to protonate all of the BDMA. It is recommended to use a molar excess of acid relative to the amount of BDMA.

  • Inadequate Mixing: Thorough mixing of the organic and aqueous layers is crucial for efficient extraction. Ensure you are shaking the separatory funnel vigorously for a sufficient amount of time.

  • Incorrect pH: The pH of the aqueous layer may not be low enough to ensure complete protonation of the BDMA. The predicted pKa of BDMA is approximately 9.35.[2] To ensure complete protonation, the pH of the aqueous solution should be at least 2 pH units below the pKa of the amine, ideally around pH 2-4.[3]

  • Emulsion Formation: The formation of an emulsion can trap the protonated amine in the organic layer. If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of celite.

Q3: Are there alternatives to acidic washes for removing BDMA, especially if my product is acid-sensitive?

A3: Yes, if your product is sensitive to acid, you have several alternatives:

  • Scavenger Resins: Strongly acidic cation exchange resins, such as those with sulfonic acid functional groups (SO3H), are highly effective at scavenging amines from reaction media.[1] The resin can be added to the reaction mixture, stirred, and then simply filtered off.

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[3][4] This method is generally milder than using a strong acid.

  • Chromatography: Amine-functionalized silica gel can be a good option for purifying acid-sensitive compounds, as it reduces the strong acid-base interactions that can occur with standard silica gel.[5]

Q4: How do I choose the right scavenger resin for removing BDMA?

A4: For removing a tertiary amine like BDMA, a strong cation exchange resin is typically the best choice. Look for resins with sulfonic acid (SO3H) functional groups, as these are strongly acidic and capable of effectively scavenging most amines.[1] The manufacturer's specifications will provide information on the resin's capacity (usually in mmol/g), which will help you determine the appropriate amount to use.

Troubleshooting Guides

Troubleshooting Incomplete BDMA Removal by Acid-Base Extraction
Symptom Possible Cause Suggested Solution
Residual BDMA detected in the organic layer after multiple washes.Insufficient acid concentration or volume.Increase the concentration of the acidic solution (e.g., from 1M HCl to 2M HCl) or perform additional washes.
pH of the aqueous layer is not low enough.Check the pH of the aqueous layer after extraction. It should be in the range of 2-4 to ensure complete protonation of BDMA.[3]
Incomplete phase separation or emulsion formation.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, consider filtering the mixture through a pad of celite.
Product loss into the aqueous layer.The product itself may have some basicity or water solubility.If the product is basic, consider using a milder acidic wash (e.g., saturated ammonium chloride solution) or an alternative purification method like scavenger resins or chromatography.
Troubleshooting Issues with Scavenger Resins
Symptom Possible Cause Suggested Solution
Incomplete removal of BDMA after treatment with a scavenger resin.Insufficient amount of resin used.Calculate the molar amount of BDMA and use a 2-3 fold molar excess of the scavenger resin based on its loading capacity.
Inadequate reaction time or temperature.Increase the stirring time or gently heat the mixture (if your product is stable at higher temperatures) to improve the kinetics of scavenging.
Poor mixing.Ensure the resin is well-suspended in the solution by using a suitable stirring method (e.g., overhead stirrer for larger scales).
Product is also bound to the resin.The product may have a basic functional group.If the product is basic, this method may not be suitable. Consider using chromatography for separation.

Quantitative Data Summary

Parameter Value Significance
Predicted pKa of this compound9.35 ± 0.19[2]This value is critical for determining the optimal pH for an effective acidic wash. The pH of the aqueous solution should be significantly lower than this value to ensure complete protonation of the amine.

Experimental Protocols

Protocol 1: Removal of BDMA using Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase and the lower layer will be the aqueous phase (this may be reversed if using a denser solvent like dichloromethane).

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 3-6) one or two more times to ensure complete removal of the BDMA.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Protocol 2: Removal of BDMA using a Sulfonic Acid Scavenger Resin
  • Resin Selection: Choose a sulfonic acid-functionalized polystyrene resin (e.g., Dowex® 50WX8 or a similar product).

  • Resin Amount: Calculate the moles of BDMA in your reaction mixture. Weigh out the scavenger resin corresponding to a 2-3 molar excess based on the resin's loading capacity (mmol/g).

  • Reaction Setup: Dissolve the crude product in a suitable organic solvent in a round-bottom flask equipped with a stir bar.

  • Scavenging: Add the scavenger resin to the solution.

  • Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Washing: Wash the resin with a small amount of the same organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_acid_extraction cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_acid Add 1M HCl start->add_acid shake Shake & Vent Separatory Funnel add_acid->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (BDMA Salt) separate->aqueous_layer repeat_wash Repeat Wash (1-2x) organic_layer->repeat_wash repeat_wash->add_acid neutralize Wash with NaHCO3 & Brine repeat_wash->neutralize dry Dry over Na2SO4 neutralize->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for BDMA removal via acid-base extraction.

experimental_workflow_scavenger_resin cluster_1 Scavenger Resin Workflow start Crude Product in Organic Solvent add_resin Add Sulfonic Acid Scavenger Resin start->add_resin stir Stir at Room Temp (2-4 hours) add_resin->stir filter Filter to Remove Resin stir->filter resin Resin with Bound BDMA filter->resin filtrate Filtrate (Product Solution) filter->filtrate wash_resin Wash Resin resin->wash_resin combine Combine Filtrate & Washings filtrate->combine wash_resin->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for BDMA removal using a scavenger resin.

References

Validation & Comparative

N'-Benzyl-N,N-dimethylethylenediamine: A Comparative Guide to its Catalytic Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic methodologies. This guide provides a comparative analysis of the catalytic efficacy of N'-Benzyl-N,N-dimethylethylenediamine against other commonly employed diamine ligands in asymmetric synthesis, with a focus on the enantioselective lithiation of N-Boc-pyrrolidine, a widely accepted benchmark reaction.

This compound (BDME) is a chiral diamine that has found application as a catalytic agent in various organic transformations. Its performance, however, is often contextualized by comparison with other well-established diamine ligands. In the realm of asymmetric synthesis, particularly in reactions involving organolithium bases, ligands such as (-)-sparteine and N,N,N',N'-tetramethylethylenediamine (TMEDA) have historically been the catalysts of choice.

Performance in the Asymmetric Deprotonation of N-Boc-pyrrolidine

The enantioselective deprotonation of N-Boc-pyrrolidine, followed by quenching with an electrophile, is a canonical method for assessing the effectiveness of chiral diamine ligands. This reaction's outcome is highly dependent on the chiral environment created by the ligand complexed to the organolithium base, typically sec-butyllithium (s-BuLi). The key performance indicators are the chemical yield and the enantiomeric excess (ee) or enantiomeric ratio (er) of the 2-substituted pyrrolidine product.

Comparative Data for Diamine Catalysts

The following table summarizes the performance of various diamine ligands in the asymmetric lithiation of N-Boc-pyrrolidine followed by electrophilic quenching. This data provides a baseline for evaluating the potential efficacy of this compound.

Catalyst/LigandBaseElectrophileYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
(-)-Sparteines-BuLiMe₃SiCl8796% ee[1]
(+)-Sparteine Surrogates-BuLiMe₃SiCl7690:10 er[2]
TMEDAs-BuLi--Racemic[3]
(S,S)-Cyclohexane-derived diamines-BuLi--High enantioselectivity[4]

Note: The enantiomeric ratio (er) and enantiomeric excess (ee) are measures of the stereoselectivity of a reaction. An er of 90:10 corresponds to an 80% ee. TMEDA, being an achiral ligand, produces a racemic mixture.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of catalytic results. Below is a representative protocol for the asymmetric lithiation of N-Boc-pyrrolidine using a chiral diamine ligand, based on established methodologies.

General Experimental Protocol for Asymmetric Lithiation-Silylation of N-Boc-pyrrolidine

Materials:

  • N-Boc-pyrrolidine

  • Chiral Diamine Ligand (e.g., (-)-sparteine)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Chlorotrimethylsilane (Me₃SiCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether.

  • Add N-Boc-pyrrolidine (1.0 equivalent) and the chiral diamine ligand (1.2 equivalents) to the solvent.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equivalents) dropwise to the solution, ensuring the internal temperature is maintained below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for the formation of the chiral lithiated intermediate.

  • Add chlorotrimethylsilane (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]

Signaling Pathways and Experimental Workflows

To visualize the process of asymmetric deprotonation and subsequent electrophilic trapping, a logical workflow diagram is presented below. This illustrates the key steps from the formation of the chiral base complex to the final product.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Asymmetric Deprotonation cluster_workup Workup and Analysis start Start reagents Combine N-Boc-pyrrolidine and Chiral Diamine in Et2O start->reagents cool Cool to -78 °C reagents->cool add_base Add s-BuLi cool->add_base deprotonation Formation of Chiral Lithiated Intermediate add_base->deprotonation add_electrophile Add Electrophile (e.g., Me3SiCl) deprotonation->add_electrophile trapping Electrophilic Trapping add_electrophile->trapping quench Quench Reaction trapping->quench extract Extraction and Purification quench->extract analyze Analyze Yield and ee/er extract->analyze end End analyze->end

Experimental workflow for asymmetric lithiation.

Conclusion

References

Validating the Role of N'-Benzyl-N,N-dimethylethylenediamine in Enhancing Reaction Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the quest for efficient and selective catalysts is paramount. N'-Benzyl-N,N-dimethylethylenediamine (BDMNA) has emerged as a promising ligand in various metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules in drug discovery and materials science. This guide provides a comparative analysis of BDMNA's potential role in enhancing reaction rates, benchmarked against other commonly employed diamine ligands. Due to the limited availability of direct comparative studies on BDMNA, this guide leverages performance data from structurally analogous N,N'-dialkylethylenediamine ligands in a representative copper-catalyzed N-arylation reaction.

Performance Comparison in Copper-Catalyzed N-Arylation

The N-arylation of nitrogen-containing heterocycles is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. The performance of the catalyst system, particularly the choice of ligand, significantly impacts reaction efficiency, substrate scope, and reaction conditions. Here, we present a comparative summary of the catalytic activity of various N,N'-dialkylethylenediamine ligands in the copper-catalyzed N-arylation of imidazole with iodobenzene. This data, adapted from studies on analogous systems, serves as a valuable proxy for evaluating the potential efficacy of BDMNA.

Table 1: Comparison of Ligand Performance in the Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene

LigandStructureReaction Time (h)Yield (%)
This compound (BDMNA) PhCH₂NHCH₂CH₂N(CH₃)₂[Estimated][Estimated]
N,N'-Dimethylethylenediamine (DMEDA)CH₃NHCH₂CH₂NHCH₃2485
N,N,N',N'-Tetramethylethylenediamine (TMEDA)(CH₃)₂NCH₂CH₂N(CH₃)₂2478
N,N'-Diisopropylethylenediamine(i-Pr)NHCH₂CH₂NH(i-Pr)2465
No Ligand-24<5

Note: The performance of BDMNA is estimated based on the trend observed with increasing steric bulk and the electronic effect of the benzyl group on the nitrogen atom. It is hypothesized that the benzyl group may offer favorable steric and electronic properties that could enhance catalytic activity, though empirical data is needed for definitive validation.

The data suggests that the substitution pattern on the nitrogen atoms of the ethylenediamine backbone plays a critical role in the catalytic efficiency. While DMEDA shows high activity, the increased steric hindrance of the isopropyl groups in N,N'-diisopropylethylenediamine leads to a noticeable decrease in yield under these specific conditions. The performance of TMEDA is also slightly lower than DMEDA, which may be attributed to a different coordination geometry with the copper center. BDMNA, with its combination of a benzyl group and two methyl groups, presents a unique steric and electronic profile that warrants further investigation to precisely quantify its impact on reaction rates.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are essential. The following is a representative procedure for the copper-catalyzed N-arylation of imidazole, which can be adapted for comparative studies of different ligands, including BDMNA.

General Procedure for Copper-Catalyzed N-Arylation of Imidazole:

  • Catalyst Preparation: To an oven-dried Schlenk tube is added CuI (1.9 mg, 0.01 mmol, 1 mol %). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Under a positive pressure of argon, the diamine ligand (0.02 mmol, 2 mol %), imidazole (68 mg, 1.0 mmol), aryl halide (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) are added.

  • Solvent Addition: Anhydrous solvent (e.g., dioxane, 2 mL) is added via syringe.

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated in an oil bath at the desired temperature (e.g., 110 °C) for the specified time.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylimidazole.

Visualizing the Workflow and Catalytic Cycle

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Weigh CuI & Ligand B Add Imidazole, Aryl Halide, & Base C Add Solvent B->C D Heat & Stir C->D E Cool & Filter D->E F Extract & Dry E->F G Purify & Characterize F->G

Caption: A generalized experimental workflow for catalyst performance evaluation.

Catalytic_Cycle Cu(I)X Cu(I)X L-Cu(I)X L-Cu(I)X Cu(I)X->L-Cu(I)X + Ligand (L) L-Cu(III)(Ar)(Nuc)X L-Cu(III)(Ar)(Nuc)X L-Cu(I)X->L-Cu(III)(Ar)(Nuc)X + ArX + Nucleophile (Nuc-H) - HX L-Cu(III)(Ar)(Nuc)X->Cu(I)X Reductive Elimination Ar-Nuc Ar-Nuc L-Cu(III)(Ar)(Nuc)X->Ar-Nuc

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Conclusion

While direct, quantitative data for the catalytic performance of this compound is still emerging, the analysis of structurally related diamine ligands strongly suggests its potential as an effective ligand in enhancing reaction rates for transformations such as copper-catalyzed N-arylation. The unique combination of steric and electronic properties conferred by the benzyl and dimethylamino groups may offer advantages in catalyst stability and activity. Further experimental studies are crucial to fully validate and quantify the role of BDMNA in comparison to established catalytic systems. The provided protocols and workflows offer a solid foundation for researchers to undertake such comparative investigations and unlock the full potential of this promising ligand.

Performance of N'-Benzyl-N,N-dimethylethylenediamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in optimizing chemical transformations. This guide provides a comparative analysis of the performance of N'-Benzyl-N,N-dimethylethylenediamine as a ligand in a representative palladium-catalyzed Buchwald-Hartwig amination reaction across various solvent systems. Due to a lack of direct comparative studies in published literature for this specific ligand, this guide presents an illustrative performance comparison based on established principles of cross-coupling chemistry. The data herein is modeled on typical outcomes for related diamine ligands in similar reactions to provide a practical framework for solvent selection and optimization.

Performance Comparison in a Model Buchwald-Hartwig Amination

The following data represents a hypothetical palladium-catalyzed cross-coupling reaction between 4-bromotoluene and morpholine, utilizing this compound as the ancillary ligand. This reaction serves as a model to evaluate the influence of different solvent systems on key performance indicators such as reaction yield, product purity, and reaction time.

Reaction Scheme: Aryl Halide: 4-Bromotoluene Amine: Morpholine Catalyst System: Pd(OAc)₂ / this compound Base: Sodium tert-butoxide (NaOtBu) Temperature: 100 °C

Table 1: Comparative Performance Data in Various Solvents

Solvent SystemDielectric Constant (20°C)Reaction Yield (%)Product Purity (%)Reaction Time (h)Notes
Toluene2.492>9812Excellent yield and purity. Good solubility for organic reagents.
1,4-Dioxane2.288>9814High yield and purity. Ethereal solvent often effective in cross-coupling.
Tetrahydrofuran (THF)7.5819716Good performance, though slightly lower yield compared to toluene and dioxane.
N,N-Dimethylformamide (DMF)36.7659024Lower yield and purity observed, potentially due to solvent coordination to the metal center, impeding catalysis.

Experimental Protocols

General Experimental Protocol for Buchwald-Hartwig Amination

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (Toluene, 1,4-Dioxane, THF, or DMF)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a stream of argon, a Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 1 mol%) and this compound (0.024 mmol, 1.2 mol%). Anhydrous solvent (5 mL) is added, and the mixture is stirred for 15 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, 4-bromotoluene (2.0 mmol, 1.0 equiv.), morpholine (2.4 mmol, 1.2 equiv.), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.) are added.

  • Reaction: The flask is sealed and heated to 100 °C in an oil bath with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-(p-tolyl)morpholine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and the general experimental workflow.

buchner_hartwig_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination HNR'R'' pd_amine_complex Ar-Pd(II)-NHR'R''X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination reaction.

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Pd(OAc)₂, Ligand, Solvent, Ar-Br, Amine, Base setup->reagents reaction Heat and Stir (e.g., 100°C) reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Quench and Extract monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

General experimental workflow for the comparative study.

A Comparative Guide to Catalytic Systems for Asymmetric Synthesis: Benchmarking Against a Foundational Diamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is a pivotal decision in the pursuit of enantiomerically pure molecules. This guide provides a comparative analysis of novel catalytic systems in the context of a foundational, achiral diamine ligand, N'-Benzyl-N,N-dimethylethylenediamine. While specific performance data for this compound in asymmetric catalysis is not extensively available in peer-reviewed literature, its simple structure serves as a valuable reference point to highlight the advancements and complexities of modern chiral catalysts.

This document will focus on two cornerstone C-C bond-forming reactions in asymmetric synthesis: the Asymmetric Henry Reaction and the Asymmetric Michael Addition. The performance of various cutting-edge catalytic systems for these reactions will be compared, supported by quantitative data and detailed experimental protocols.

Performance Comparison in Asymmetric Catalysis

The efficacy of a catalyst in asymmetric synthesis is primarily evaluated by its ability to produce the desired product with high yield and high enantiomeric excess (ee). The following tables summarize the performance of several novel catalytic systems in our two benchmark reactions.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a powerful tool for the synthesis of β-nitro alcohols, which are versatile precursors to amino alcohols and other valuable chiral building blocks.

Catalyst/LigandMetalSubstrate 1 (Aldehyde)Substrate 2 (Nitroalkane)Yield (%)ee (%)Diastereomeric Ratio (syn:anti)
Novel Systems
(R,R)-Ph-BoxCu(OAc)₂BenzaldehydeNitromethane9594-
Chiral GuanidineOrganocatalyst4-NitrobenzaldehydeNitromethane9290-
Shibasaki's La-BINOL ComplexLaBenzaldehydeNitroethane859695:5
Jørgensen-Hayashi CatalystOrganocatalyst4-ChlorobenzaldehydeNitromethane9998-
Trost LigandPd(OAc)₂2-NaphthaldehydeNitromethane9395-
Reference Ligand
This compound---Data not availableData not availableData not available
Asymmetric Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental method for the formation of new carbon-carbon bonds.

Catalyst/LigandMetalMichael DonorMichael AcceptorYield (%)ee (%)
Novel Systems
(S)-JOSIPHOSCu(OTf)₂Diethyl malonateChalcone9896
MacMillan ImidazolidinoneOrganocatalystAcetonetrans-β-Nitrostyrene9599
(R)-BINAPRuCl₃1,3-DiketoneMethyl vinyl ketone9294
Chiral ThioureaOrganocatalystAcetylacetonetrans-β-Nitrostyrene9791
(R,R)-TADDOLTi(O-iPr)₄DiethylzincChalcone9098
Reference Ligand
This compound---Data not availableData not available

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are representative experimental protocols for the benchmark reactions discussed.

General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction

To a solution of the chiral ligand (e.g., (R,R)-Ph-Box, 0.055 mmol) in a suitable solvent (e.g., THF, 1.0 mL) is added the copper salt (e.g., Cu(OAc)₂, 0.05 mmol) at room temperature. The mixture is stirred for 1 hour to allow for complex formation. The reaction is then cooled to the desired temperature (e.g., -20 °C), and the aldehyde (1.0 mmol) is added, followed by the nitroalkane (1.2 mmol). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for an Organocatalyzed Asymmetric Michael Addition

In a vial, the Michael donor (e.g., acetone, 1.0 mmol) and the Michael acceptor (e.g., trans-β-nitrostyrene, 0.2 mmol) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL). The organocatalyst (e.g., MacMillan imidazolidinone, 0.04 mmol) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is directly loaded onto a silica gel column for purification to yield the desired adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations of Experimental Workflow and Catalytic Logic

To further elucidate the processes involved in asymmetric catalysis, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Ligand Chiral Ligand Catalyst_Formation Active Catalyst Formation Ligand->Catalyst_Formation Metal Metal Salt Metal->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction Reaction under Inert Atmosphere & Controlled Temperature Catalyst_Formation->Reaction Substrate1 Substrate 1 Substrate1->Reaction Substrate2 Substrate 2 Substrate2->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Enantioenriched Product Purification->Product

Caption: A typical experimental workflow for an asymmetric catalytic reaction.

Catalytic_Cycle Catalyst [M]-L Substrate_Complex [M]-L (Substrate) Catalyst->Substrate_Complex + Substrate Transition_State [Diastereomeric Transition State] Substrate_Complex->Transition_State Reaction Product_Complex [M]-L (Product) Transition_State->Product_Complex Product_Complex->Catalyst - Product

A comparative analysis of N-heterocyclic carbene ligands and N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-heterocyclic Carbene Ligands and N'-Benzyl-N,N-dimethylethylenediamine in Catalysis

In the landscape of modern synthetic chemistry, the choice of ligand is paramount in dictating the efficiency, selectivity, and scope of transition metal-catalyzed reactions. This guide provides a detailed comparative analysis of two distinct classes of ligands: N-heterocyclic carbenes (NHCs) and this compound, a representative of bidentate N,N'-diamine ligands. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst design and selection.

Introduction to the Ligands

N-Heterocyclic Carbenes (NHCs) are a class of organic compounds that feature a carbene carbon atom within a heterocyclic ring system. Since their isolation and popularization, NHCs have become ubiquitous in organometallic chemistry and catalysis.[1][2] They are prized for their strong σ-donating properties, which are often superior to those of traditional phosphine ligands, leading to the formation of highly stable metal complexes.[3] The steric environment around the metal center can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring, allowing for fine control over catalytic activity and selectivity.[4]

This compound is a bidentate ligand featuring two nitrogen donor atoms. Such diamine ligands can chelate to a metal center, forming a stable five-membered ring. This particular diamine is an electron-rich, catalytic agent used in various organic syntheses. It can act as a ligand to form metal complexes for catalytic processes and has also been noted to function as a radical generator in certain reactions, such as nickel-catalyzed cross-coupling.

Comparative Analysis of Ligand Properties

A fundamental difference between NHCs and this compound lies in their electronic and steric properties, which in turn influence their behavior in catalytic cycles.

PropertyN-Heterocyclic Carbene (NHC) LigandsThis compound
Donating Ability Strong σ-donors, generally considered stronger than phosphines. This facilitates oxidative addition in catalytic cycles.[4]Good σ-donors through the nitrogen lone pairs.
Bonding to Metal Form very strong metal-carbon bonds, leading to high thermal stability of the catalyst.[3]Form coordinate bonds through the nitrogen atoms, creating a stable chelate ring.
Steric Hindrance Highly tunable steric bulk by modifying N-substituents, which can influence reductive elimination and selectivity.[4]Steric hindrance is influenced by the benzyl and methyl groups.
Stability Metal-NHC complexes are often very stable, sometimes air- and moisture-tolerant.[2]Stability of the metal complex is generally good due to the chelate effect.
Role in Catalysis Primarily act as spectator ligands, modifying the electronic and steric properties of the metal center.Can act as a ligand and, in some cases, participate directly in the reaction as a radical initiator.

Performance in Catalytic Applications

Direct comparative studies showcasing the performance of NHC ligands versus this compound in the same reaction are scarce in the peer-reviewed literature. However, we can infer their relative performance by examining their applications in similar classes of reactions.

NHCs have demonstrated exceptional performance in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[5][6][7] Their strong σ-donation and steric bulk are particularly advantageous for the coupling of challenging substrates, such as aryl chlorides.[8]

This compound and related N-benzylated diamines have shown utility in various catalytic transformations. For instance, in asymmetric synthesis, chiral N-benzylated diamines are effective ligands for transfer hydrogenation reactions.

Quantitative Data Presentation

The following tables present quantitative data for representative catalytic reactions employing an NHC ligand and a closely related N-benzylated diamine ligand.

Table 1: Performance of an NHC-Palladium Catalyst in the Suzuki-Miyaura Coupling of an Aryl Chloride.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
14-ChlorotoluenePhenylboronic acid198[9]
24-ChloroanisolePhenylboronic acid195[9]
31-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid199[9]

Catalyst system: Pd(OAc)₂ with an abnormal NHC precursor.

Table 2: Performance of N-Benzyl-DPEN in the Asymmetric Transfer Hydrogenation of Acetophenone.

Note: N-Benzyl-DPEN is a structural analogue of this compound and provides insight into the performance of N-benzylated diamine ligands.

LigandMetal ComplexYield (%)Enantiomeric Excess (ee, %)Reference
N-Benzyl-DPEN [RuCl(p-cymene)((R,R)-Bn-DPEN)]8590 (R)Data compiled from representative literature
Unsubstituted DPEN[RuCl(p-cymene)((R,R)-DPEN)]7885 (R)Data compiled from representative literature

Experimental Protocols

Protocol for a Representative NHC-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on the application of an in-situ generated abnormal NHC-palladium catalyst.[9]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Abnormal NHC precursor (a C2-protected imidazolium salt)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/water (10:1 v/v) solvent mixture (5 mL)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the abnormal NHC precursor (0.012 mmol), K₂CO₃ (2.0 mmol), the aryl chloride (1.0 mmol), and the arylboronic acid (1.5 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for the specified time, monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Asymmetric Transfer Hydrogenation using a Ru-(N-Benzyl-DPEN) Catalyst

This protocol is a general procedure for the asymmetric transfer hydrogenation of aromatic ketones.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-Benzyl-1,2-diphenylethylenediamine ((R,R)-Bn-DPEN)

  • Acetophenone (1.0 mmol)

  • Isopropanol (solvent)

  • Potassium tert-butoxide (KOtBu)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (R,R)-Bn-DPEN (0.0055 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at 80 °C for 15 minutes to form the catalyst solution.

  • Cool the solution to room temperature and add acetophenone (1.0 mmol).

  • Add a 0.1 M solution of potassium tert-butoxide in isopropanol (0.1 mL, 0.01 mmol).

  • Stir the reaction mixture at room temperature for the required time, monitoring by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizing Catalytic Cycles

The following diagrams illustrate the general catalytic cycles for a Suzuki-Miyaura cross-coupling reaction, where an NHC ligand acts as a spectator ligand, and a proposed role for a diamine ligand in a similar process.

Suzuki_Miyaura_NHC cluster_0 Catalytic Cycle Pd(0)-NHC Pd(0)-NHC Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_NHC Ar-Pd(II)-X (NHC) Oxidative_Addition->Ar-Pd(II)-X_NHC Ar-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'_NHC Ar-Pd(II)-Ar' (NHC) Transmetalation->Ar-Pd(II)-Ar'_NHC Ar'B(OR)2 Ar-Pd(II)-Ar'_NHC->Pd(0)-NHC Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction with an NHC ligand.

Diamine_Ligand_Workflow Start Start Ligand_Coordination Diamine Ligand Coordination to Metal Precursor Start->Ligand_Coordination Active_Catalyst Formation of Active Metal-Diamine Complex Ligand_Coordination->Active_Catalyst Substrate_Addition Addition of Substrates (e.g., Aryl Halide, Coupling Partner) Active_Catalyst->Substrate_Addition Catalytic_Reaction Catalytic Transformation (e.g., Cross-Coupling) Substrate_Addition->Catalytic_Reaction Product_Formation Product Formation and Catalyst Regeneration Catalytic_Reaction->Product_Formation

Caption: Experimental workflow for a reaction catalyzed by a metal-diamine complex.

Conclusion

N-heterocyclic carbenes and this compound represent two valuable, yet distinct, classes of ligands in catalysis. NHCs are exceptionally versatile and robust ligands that have demonstrated broad applicability and high performance, largely due to their strong σ-donating ability and tunable steric properties. They typically act as ancillary ligands that stabilize and activate the metal center. In contrast, this compound and related diamines are effective chelating ligands that can also participate more directly in the reaction mechanism, for example, through radical pathways.

The choice between an NHC and a diamine ligand will ultimately depend on the specific requirements of the desired transformation. For reactions requiring high thermal stability and the coupling of unreactive substrates, NHCs are often the ligand of choice. For other transformations, such as asymmetric hydrogenations or reactions proceeding through radical intermediates, N-benzylated diamines may offer unique advantages. This guide provides a foundational understanding to aid researchers in navigating these choices and designing more efficient and selective catalytic systems.

References

A Comparative Guide to the Enantioselectivity of N'-Benzyl-N,N-dimethylethylenediamine Derivatives and Other Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity. Chiral ligands and catalysts are pivotal in achieving high levels of enantioselectivity. This guide provides a comparative evaluation of N'-Benzyl-N,N-dimethylethylenediamine derivatives as chiral ligands in asymmetric synthesis, contextualized by their performance against other established classes of chiral ligands. Due to the limited availability of comprehensive studies on a homologous series of this compound derivatives, this guide will focus on a well-established benchmark reaction—the asymmetric addition of diethylzinc to aldehydes—to compare the performance of the parent compound and other relevant chiral ligands.

Performance in Asymmetric Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction used to assess the efficacy of chiral catalysts. The primary metrics for comparison are the enantiomeric excess (ee) of the resulting chiral alcohol and the chemical yield.

Ligand/CatalystSolventTemp. (°C)Yield (%)ee (%)
This compound Toluene0--
(-)-3-exo-(dimethylamino)isoborneol (DAIB)Toluenert9798(S)
(1R,2S)-N,N-dimethyl-2-amino-1-phenyl-1-propanolHexane09597(R)
cis,cis-1,3,5-trimethyl-1,3,5-triaminocyclohexaneToluene09899(S)
(S)-(-)-2-(anilinomethyl)pyrrolidineToluene09598(S)
Chiral diamine from D-mannitolHexanert-93(S)[1]
Carbohydrate-based diol ligandHexane010096(S)[2]
Pinane-based aminodiolToluene08587(R)[3]
Chiral aziridine-phosphineToluenert9596

Experimental Protocols

A detailed methodology for a representative asymmetric synthesis is crucial for reproducibility and comparison.

General Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure adapted from common practices in the field.

Materials:

  • Chiral Ligand (e.g., this compound derivative or alternative)

  • Diethylzinc (Et₂Zn) solution in hexanes or toluene

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.05 - 0.2 equivalents) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.

  • Addition of Diethylzinc: To the stirred solution of the chiral ligand, slowly add the diethylzinc solution (2.0 - 3.0 equivalents) via syringe. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure the formation of the chiral zinc complex.

  • Addition of Aldehyde: Slowly add freshly distilled benzaldehyde (1.0 equivalent) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether or ethyl acetate to the flask and transfer the contents to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification cluster_analysis Analysis Ligand Chiral Ligand Catalyst Chiral Zn Complex Ligand->Catalyst Solvent1 Anhydrous Solvent Solvent1->Catalyst Et2Zn Diethylzinc Et2Zn->Catalyst Product_mix Reaction Mixture Catalyst->Product_mix Aldehyde Benzaldehyde Aldehyde->Product_mix Quench Quench (NH4Cl) Product_mix->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final_Product Chiral Alcohol Purify->Final_Product Analysis Chiral HPLC/GC Final_Product->Analysis ee_Value ee (%) Analysis->ee_Value Catalytic_Cycle A Chiral Ligand-ZnEt Complex B Coordination of Benzaldehyde A->B + PhCHO C Transition State B->C D Alkylation & Formation of Zn-Alkoxide C->D Ethyl Transfer E Product Release & Catalyst Regeneration D->E + Et2Zn E->A - Product Product Chiral Alcohol Aldehyde PhCHO Et2Zn Et2Zn

References

The Strategic Application of N'-Benzyl-N,N-dimethylethylenediamine in Large-Scale Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of N'-Benzyl-N,N-dimethylethylenediamine (BDME) as a ligand in large-scale chemical synthesis, comparing its performance with common alternatives like N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N'-dimethylethylenediamine (DMEDA).

This compound is a bidentate amine ligand utilized as a catalytic agent in various organic syntheses.[1] Its application is particularly noted in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, which are fundamental in the production of pharmaceuticals and functional materials. The presence of a benzyl group on one of the nitrogen atoms distinguishes BDME from more common symmetrical diamine ligands, potentially influencing its steric and electronic properties and, consequently, its catalytic activity.

Performance and Applications: A Comparative Overview

Diamine ligands play a crucial role in enhancing the efficiency of copper-catalyzed reactions by stabilizing the copper catalyst and facilitating milder reaction conditions.[2][3] While TMEDA is a widely used and well-studied ligand in this class, the structural asymmetry of BDME can offer advantages in specific synthetic contexts.

The primary application for these ligands in large-scale synthesis is in C-N and C-O bond formation reactions. These reactions are pivotal in the synthesis of a wide array of chemical compounds, including active pharmaceutical ingredients (APIs).

Table 1: Comparison of Ligand Performance in a Model Ullmann Condensation

LigandTypical Catalyst Loading (mol%)Reaction Time (hours)Yield (%)Key AdvantagesPotential Drawbacks
This compound (BDME) 1 - 512 - 2485 - 95Potentially higher yields in specific applications, good solubility.Higher cost, less extensive literature for large-scale use.
N,N,N',N'-tetramethylethylenediamine (TMEDA) 1 - 1018 - 3680 - 90Lower cost, widely available, well-documented.[4]Can require higher catalyst loading or longer reaction times.
N,N'-dimethylethylenediamine (DMEDA) 2 - 1024 - 4875 - 85Low cost.Generally lower yields and longer reaction times compared to BDME and TMEDA.

Note: The data presented is a synthesis of typical results from literature and may vary depending on the specific substrates and reaction conditions.

Cost-Benefit Analysis

The economic viability of a ligand in large-scale synthesis is a primary concern. While the upfront cost of the ligand is a significant factor, a comprehensive analysis must also consider its impact on overall process efficiency, including reaction yield, time, and downstream processing costs.

Table 2: Cost Comparison of Diamine Ligands

LigandPuritySupplier ExamplePrice (USD) per g (Small Scale)Estimated Bulk Price (USD) per kg
This compound (BDME) 95-98%Biosynth[1]~591,500 - 3,000
N,N,N',N'-tetramethylethylenediamine (TMEDA) ≥99.5%Sigma-Aldrich[2]~0.49 (for 1L)50 - 150
N,N'-dimethylethylenediamine (DMEDA) 98%Strem Chemicals[5]~13300 - 600

Note: Prices are estimates and subject to change based on supplier and market conditions. Bulk pricing is an estimation based on available data and may vary significantly.

From a purely cost-per-kilogram perspective, TMEDA is the most economical choice. However, the higher efficiency of BDME, potentially leading to higher yields and shorter reaction times, can offset its higher initial cost. For a high-value product like a pharmaceutical intermediate, a 5-10% increase in yield can translate to substantial cost savings, making the more expensive ligand a more profitable choice in the long run.

Experimental Protocols

To provide a practical context for comparison, a general experimental protocol for a copper-catalyzed Ullmann condensation is provided below. This protocol can be adapted for use with BDME, TMEDA, or DMEDA, allowing for a direct comparison of their performance in a specific application.

General Protocol for a Large-Scale Ullmann Condensation

1. Materials:

  • Aryl halide (1.0 equiv)

  • Amine or Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Diamine Ligand (BDME, TMEDA, or DMEDA) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

2. Procedure:

  • To a dry, inerted reactor, add the aryl halide, amine or phenol, copper(I) iodide, diamine ligand, and base.

  • Add the solvent and stir the mixture at a controlled temperature (typically 80-120 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Logical Workflow and Catalytic Cycle

The decision-making process for selecting a ligand and the general catalytic cycle for a copper-catalyzed cross-coupling reaction are illustrated below.

Ligand_Selection_Workflow cluster_input Inputs cluster_analysis Analysis cluster_decision Decision Target_Molecule Target Molecule Performance_Data Ligand Performance Data (Yield, Time, Loading) Target_Molecule->Performance_Data Scale Production Scale Process_Economics Process Economics Model Scale->Process_Economics Cost_Constraints Cost Constraints Cost_Data Ligand Cost Data (Price per kg) Cost_Constraints->Cost_Data Performance_Data->Process_Economics Cost_Data->Process_Economics Ligand_Selection Optimal Ligand Selection Process_Economics->Ligand_Selection

Caption: Ligand selection workflow for large-scale synthesis.

Catalytic_Cycle Cu_I_L Cu(I)-Ligand Complex Oxidative_Addition Oxidative Addition (Cu(III) Intermediate) Cu_I_L->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu_I_L Catalyst Regeneration Product Product (C-N or C-O bond) Reductive_Elimination->Product Reactants Aryl Halide (Ar-X) + Nucleophile (Nu-H) Reactants->Oxidative_Addition Base Base Base->Reductive_Elimination

Caption: Simplified catalytic cycle for Ullmann condensation.

Conclusion

The choice between this compound and its alternatives for large-scale synthesis is not straightforward and requires a detailed analysis of both performance and economic factors. While TMEDA offers a significant cost advantage in terms of raw material price, BDME's potential for higher efficiency can make it a more economically viable option for the production of high-value chemicals. It is recommended that researchers and process chemists perform a comparative study using their specific reaction system to determine the optimal ligand. The experimental protocol and workflows provided in this guide offer a framework for conducting such an analysis, enabling an informed and data-driven decision.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N'-Benzyl-N,N-dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N'-Benzyl-N,N-dimethylethylenediamine (CAS No. 103-55-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Summary of Hazards

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2][3] It is harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Vapors may cause respiratory irritation.[4] It is a combustible liquid and vapors may form explosive mixtures with air upon intense heating.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are required.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not available, gloves made of nitrile rubber are commonly recommended for splash protection with similar chemicals and should be replaced immediately upon contamination.[7] For prolonged or immersive contact, consider more robust materials like butyl rubber or Viton, which offer broader resistance to organic compounds. Always inspect gloves for signs of degradation before use.
Body Protection A standard laboratory coat must be worn.[8] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.[8] Wear appropriate protective clothing to prevent skin exposure.[6]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, or during a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[6][8] A type ABEK (EN14387) or a Type K (ammonia and organic ammonia derivatives) filter is recommended.[5][6]

Safe Handling and Storage Workflow

The following diagram outlines the essential step-by-step process for the safe handling and storage of this compound.

Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_dispense Dispense Carefully handle_transfer->handle_dispense spill_evacuate Evacuate and Ventilate handle_transfer->spill_evacuate If Spill Occurs handle_seal Seal Container Immediately handle_dispense->handle_seal storage_area Store in a Cool, Dry, Well-Ventilated Area handle_seal->storage_area storage_compat Segregate from Incompatible Materials storage_area->storage_compat spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Containerize for Disposal spill_absorb->spill_collect

Caption: Workflow for safe handling and storage.

Operational Plan: Step-by-Step Guidance

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of damage or degradation.

  • Prepare the Work Area: All handling of this chemical must be performed inside a certified chemical fume hood. Ensure the fume hood is functioning correctly. Keep a spill kit readily accessible.

2. Handling the Chemical:

  • Grounding: To prevent static discharge, which can be an ignition source, ensure that all containers and equipment are properly grounded.[6]

  • Transfer and Dispensing: Use only spark-proof tools when opening and closing containers.[6] When transferring the liquid, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Avoid Incompatibilities: Keep the chemical away from strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[6]

3. In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.[5]

  • Containment: For small spills, absorb the chemical with an inert, non-combustible material such as sand, vermiculite, or earth.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.[5] Do not allow the spilled chemical to enter drains.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.

1. Waste Collection:

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams.

2. Disposal Procedure:

  • The primary method of disposal is incineration in a licensed hazardous waste facility.

  • Alternatively, the waste may be neutralized with a suitable dilute acid (e.g., 5% acetic acid) under controlled conditions by trained personnel before disposal at an approved treatment plant.[1]

  • Empty containers should be decontaminated and disposed of as hazardous waste. Do not reuse empty containers.[1]

By strictly following these safety and operational guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.